1,2-Dibromoheptane
Description
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Structure
3D Structure
Properties
CAS No. |
42474-21-5 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1,2-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 |
InChI Key |
CKVJSNYSBIZAAE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CBr)Br |
Canonical SMILES |
CCCCCC(CBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,2-Dibromoheptane from 1-Heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,2-dibromoheptane from 1-heptene, a classic example of electrophilic addition of halogens to an alkene. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant physicochemical and spectroscopic data of the product, intended to serve as a valuable resource for professionals in organic synthesis and drug development.
Reaction Overview and Mechanism
The synthesis of this compound from 1-heptene proceeds via the electrophilic addition of molecular bromine (Br₂) across the double bond of the alkene. The reaction is characterized by its high yield and stereospecificity, typically resulting in an anti-addition of the two bromine atoms.
The reaction mechanism involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the 1-heptene double bond attack one of the bromine atoms in the Br₂ molecule, displacing the other as a bromide ion. This results in a three-membered ring containing a positively charged bromine atom. The newly formed bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 1-heptene.
Materials:
-
1-Heptene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Dissolve 1-heptene in an equal volume of an inert solvent such as anhydrous dichloromethane or carbon tetrachloride. Cool the flask in an ice bath with continuous stirring.
-
Addition of Bromine: Prepare a solution of an equimolar amount of bromine in the same anhydrous solvent. Add the bromine solution dropwise from the dropping funnel to the cooled 1-heptene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the complete addition of bromine, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts. Subsequently, wash with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
1,2-dibromoheptane CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dibromoheptane, including its chemical identifiers, physicochemical properties, synthesis, and reactivity. Due to the limited availability of specific biological data for this compound, this guide also discusses the general toxicological and metabolic pathways of related haloalkanes to provide a contextual understanding of its potential biological implications.
Chemical Identifiers and Physicochemical Properties
This compound is a vicinal dibromide, a class of halogenated hydrocarbons with two bromine atoms on adjacent carbon atoms. Its unique structural features make it a potential intermediate in various organic syntheses.
Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.
| Identifier Type | Value |
| CAS Number | 42474-21-5[1][2][3] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C7H14Br2[1][2][3] |
| Molecular Weight | 257.99 g/mol [1][3] |
| InChI Key | CKVJSNYSBIZAAE-UHFFFAOYSA-N[1][3] |
| SMILES | CCCCCC(Br)CBr[1][3] |
| PubChem CID | 142607[3] |
| DSSTox Substance ID | DTXSID60962519[3] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.
| Property | Value |
| Boiling Point | 228 °C at 760 mmHg[2] |
| Density | 1.51 g/cm³[2] |
| Refractive Index | 1.4986[2] |
| Flash Point | 100.8 °C[2] |
| Vapor Pressure | 0.113 mmHg at 25 °C[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.72510[2] |
Synthesis and Reactivity
Synthesis of this compound
The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 1-heptene. This reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.
Experimental Protocol (Adapted from a general procedure for the bromination of alkenes):
Materials:
-
1-Heptene
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-heptene (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 1-heptene at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Reactivity of this compound
Vicinal dibromides like this compound are versatile substrates in organic synthesis. A common reaction is dehydrohalogenation to form alkynes. This elimination reaction is typically carried out using a strong base.
Experimental Protocol (Adapted from a general procedure for the dehydrohalogenation of vicinal dibromides):
Materials:
-
1,2-Dibromo-1,2-diphenylethane (as a representative vicinal dibromide)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Water
-
Ethanol (95%)
-
Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel.
Procedure:
-
In a 100 mL round-bottom flask, combine 3 grams of 1,2-dibromo-1,2-diphenylethane and 1.5 g of solid potassium hydroxide.
-
Add 15 mL of ethylene glycol and a few boiling chips to the flask.
-
Heat the mixture to boiling under reflux for 25 minutes.
-
While still hot, transfer the contents of the flask to a small beaker.
-
Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with a small amount of ice water.
-
Recrystallize the solid product from a minimum amount of hot 95% ethanol to yield the purified alkyne.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a similar compound, 1,2-dibromohexane, shows a complex multiplet for the proton on the carbon bearing the secondary bromine, and multiplets for the two protons on the carbon with the primary bromine. The remaining alkyl protons would appear as multiplets in the upfield region. In 1,2-dibromoethane, which is a symmetrical molecule, all four protons are chemically equivalent and appear as a single peak at approximately 3.65 ppm.[4]
-
¹³C NMR: The carbon atoms bonded to the bromine atoms would be expected to resonate in the downfield region of the spectrum. The remaining five carbon atoms of the heptyl chain would appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 1,2-dibromoethane, shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and C-H deformation vibrations between 1370-1470 cm⁻¹.[5] The C-Br stretching vibrations are typically observed in the fingerprint region, between 580-780 cm⁻¹.[5] An IR spectrum for trans-1,2-dibromocycloheptane is available in the NIST WebBook.[6]
Mass Spectrometry (MS)
The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in three peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) in an approximate intensity ratio of 1:2:1.[7][8] Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon chain.
Biological Activity and Toxicology (General for Haloalkanes)
Specific studies on the biological activity or toxicology of this compound are not available in the current literature. However, the broader class of haloalkanes has been studied, and their general toxicological profiles can offer some insights.
Haloalkanes can be toxic and some are known carcinogens.[9] Their toxicity is often associated with their metabolism, which can lead to the formation of reactive intermediates.
Metabolic Pathways
The metabolism of haloalkanes can proceed through two main pathways:
-
Cytochrome P450-dependent oxidation: This pathway can lead to the formation of reactive intermediates that can cause cellular damage. For example, the hepatotoxicity of carbon tetrachloride is mediated by its metabolic activation by cytochrome P450 enzymes to form reactive free radicals.[10]
-
Glutathione conjugation: This is a detoxification pathway, but in some cases, the resulting glutathione conjugates can be further metabolized to toxic species.[11][12] For 1,2-dihaloalkanes, this can lead to the formation of a reactive glutathione episulfonium ion.[11]
Toxicological Effects
The toxic effects of haloalkanes are varied and depend on the specific compound and the route of exposure. For 1,2-dibromoethane, a related compound, studies have shown it to be a multisite carcinogen in animals and it is reasonably anticipated to be a human carcinogen.[9] It can cause damage to the liver, kidneys, and reproductive system.[9] The toxicity is linked to its metabolic activation to reactive species that can bind to cellular macromolecules like DNA, leading to mutations and cancer.[11]
Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions as a potentially toxic and carcinogenic substance.
Conclusion
This compound is a readily accessible compound through the bromination of 1-heptene and serves as a potential precursor for other organic molecules via reactions such as dehydrohalogenation. While specific data on its biological activity and spectroscopic properties are scarce, understanding the chemistry and toxicology of analogous haloalkanes provides a valuable framework for its safe handling and potential applications in research and development. Further studies are warranted to fully characterize the physicochemical, spectroscopic, and biological properties of this compound.
References
- 1. This compound [stenutz.eu]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. trans-1,2-Dibromocycloheptane [webbook.nist.gov]
- 7. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1,2-Dibromoheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-dibromoheptane, a halogenated alkane with potential applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar bromoalkanes, such as 1,2-dibromoethane, 1,2-dibromobutane, and other bromoheptane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms bearing the bromine atoms, as well as for the protons of the pentyl chain. The electron-withdrawing effect of the bromine atoms will cause the adjacent protons to be deshielded, shifting their signals downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (-CH2Br) | 3.6 - 3.8 | Doublet of doublets (dd) | J1,2 ≈ 7-9 Hz, Jgem ≈ 10-12 Hz |
| H-2 (-CHBr-) | 4.1 - 4.3 | Multiplet (m) | - |
| H-3 (-CH2-) | 1.8 - 2.0 | Multiplet (m) | - |
| H-4, H-5, H-6 (-CH2-) | 1.2 - 1.6 | Multiplet (m) | - |
| H-7 (-CH3) | 0.8 - 1.0 | Triplet (t) | J6,7 ≈ 7 Hz |
1.1.2. 13C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum will reflect the different chemical environments of the seven carbon atoms in the this compound molecule. The carbons directly bonded to the electronegative bromine atoms will be significantly shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH2Br) | 35 - 45 |
| C-2 (-CHBr-) | 50 - 60 |
| C-3 (-CH2-) | 30 - 40 |
| C-4 (-CH2-) | 25 - 35 |
| C-5 (-CH2-) | 20 - 30 |
| C-6 (-CH2-) | 20 - 30 |
| C-7 (-CH3) | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations. The absence of characteristic peaks for functional groups like carbonyls or hydroxyls is a key feature.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |
| C-H stretching (alkane) | 2850 - 3000 | Strong |
| C-H bending (alkane) | 1375 - 1470 | Medium |
| C-Br stretching | 500 - 680 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (79Br and 81Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation will likely involve the loss of bromine atoms and cleavage of the alkyl chain.
| Ion (m/z) | Identity | Notes |
| 256, 258, 260 | [C7H14Br2]+ (Molecular Ion) | Isotopic pattern for two bromine atoms (1:2:1 ratio). |
| 177, 179 | [C7H14Br]+ | Loss of one bromine atom. Isotopic pattern for one bromine atom (1:1 ratio). |
| 97 | [C7H13]+ | Loss of two bromine atoms. |
| 43 | [C3H7]+ | Propyl fragment. |
| 29 | [C2H5]+ | Ethyl fragment. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer (optional)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
For 1H NMR, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]
-
For 13C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[1][2] The solvent should completely dissolve the sample.
-
Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
-
Sample Filtration and Transfer:
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[1]
-
Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (1H or 13C).[1]
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the data. For 13C NMR, a larger number of scans will be required due to its lower natural abundance.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the neat liquid.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Acetone for cleaning
-
Kimwipes
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and gently wipe them with a Kimwipe.[3]
-
Using a clean Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.[3]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3]
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Materials:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
-
Direct insertion probe or GC-MS system
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Microsyringe
-
Sample vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent. A typical concentration is around 1 mg/mL.[5]
-
For more sensitive instruments, further dilution to the µg/mL range may be necessary.[5]
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations using a known calibration compound.
-
Sample Introduction:
-
Direct Infusion/Probe: The sample solution can be introduced directly into the ion source via a syringe pump or a direct insertion probe.
-
GC-MS: If coupled with a gas chromatograph, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
-
Ionization: In EI mode, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
Pay close attention to the isotopic patterns, which are crucial for identifying the presence of bromine atoms.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
molecular structure and formula of 1,2-dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-dibromoheptane, a halogenated alkane with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities.
Molecular Structure and Formula
This compound is a vicinal dibromide derivative of heptane. Its chemical structure consists of a seven-carbon aliphatic chain with two bromine atoms attached to the first and second carbon atoms.
-
IUPAC Name: this compound[2]
-
Molecular Weight: 257.99 g/mol [2]
-
SMILES: CCCCCC(Br)CBr[1]
-
InChIKey: CKVJSNYSBIZAAE-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Density | 1.51 g/cm³ | [3] |
| Refractive Index | 1.4986 | [3] |
| Flash Point | 100.8 °C | [3] |
| Vapor Pressure | 0.113 mmHg at 25°C | [3] |
| LogP | 3.72510 | [3] |
Experimental Protocols
1. Synthesis of this compound via Bromination of 1-Heptene
The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 1-heptene.[3] This reaction typically proceeds with high yield and anti-stereoselectivity.
Materials:
-
1-Heptene
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Sodium bicarbonate (NaHCO₃) solution (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptene in dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of 1-heptene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
2. Characterization of this compound
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the connectivity of protons in the molecule. Key expected signals include a multiplet for the proton on the carbon bearing a bromine atom and adjacent to the CH₂Br group, a multiplet for the diastereotopic protons of the CH₂Br group, and multiplets for the protons of the pentyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to bromine atoms being significantly downfield shifted.
General Protocol:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
b) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
General Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
-
Ionize the sample using a suitable technique, such as electron ionization (EI).
-
The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) will be observed for the molecular ion and bromine-containing fragments.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Isomers of C7H14Br2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the molecular formula C7H14Br2. Due to the vast number of possible structural and stereoisomers, this document focuses on representative examples of linear and branched-chain dibromoheptanes. It includes their IUPAC nomenclature, available quantitative physical and spectroscopic data, detailed experimental protocols for their synthesis, and visualizations of relevant chemical pathways.
Introduction to the Isomers of C7H14Br2
The molecular formula C7H14Br2 represents a diverse range of acyclic and cyclic dibrominated hydrocarbons. The structural isomerism arises from variations in the carbon skeleton (linear vs. branched) and the positions of the two bromine atoms on the carbon chain. Furthermore, stereoisomerism (enantiomers and diastereomers) is possible in isomers with chiral centers. This guide will explore a selection of these isomers to provide a foundational understanding of their chemical properties and synthesis.
IUPAC Nomenclature and Structures of Selected C7H14Br2 Isomers
The systematic naming of these compounds follows the IUPAC rules for nomenclature of organic chemistry. The longest carbon chain containing the bromine atoms is identified as the parent alkane, and the positions of the bromine substituents are indicated by numerical locants.
Table 1: IUPAC Names and Structures of Selected Linear Dibromoheptane Isomers
| IUPAC Name | Molecular Structure |
| 1,1-Dibromoheptane | CH3(CH2)5CHBr2 |
| 1,2-Dibromoheptane | CH3(CH2)4CHBrCH2Br |
| 1,3-Dibromoheptane | CH3(CH2)3CHBrCH2CH2Br |
| 1,4-Dibromoheptane | CH3(CH2)2CHBr(CH2)3Br |
| 1,5-Dibromoheptane | CH3CHBr(CH2)4Br |
| 1,6-Dibromoheptane | CH3CHBr(CH2)4CH2Br |
| 1,7-Dibromoheptane | Br(CH2)7Br |
| 2,2-Dibromoheptane | CH3(CH2)4CBr2CH3 |
| 2,3-Dibromoheptane | CH3(CH2)3CHBrCHBrCH3 |
| 2,4-Dibromoheptane | CH3(CH2)2CHBrCH2CHBrCH3 |
| 2,5-Dibromoheptane | CH3CHBrCH2CH2CHBrCH2CH3 |
| 2,6-Dibromoheptane | CH3CHBr(CH2)3CHBrCH3 |
| 3,3-Dibromoheptane | CH3CH2CBr2(CH2)3CH3 |
| 3,4-Dibromoheptane | CH3CH2CHBrCHBr(CH2)2CH3 |
| 3,5-Dibromoheptane | CH3CH2CHBrCH2CHBrCH2CH3 |
| 4,4-Dibromoheptane | (CH3CH2CH2)2CBr2 |
Table 2: IUPAC Names and Structures of Selected Branched-Chain Dibromoheptane Isomers
| IUPAC Name | Molecular Structure |
| 1,2-Dibromo-3,3-dimethylpentane[1] | (CH3)2C(C2H5)CHBrCH2Br |
| 1,5-Dibromo-3,3-dimethylpentane[2] | BrCH2CH2C(CH3)2CH2CH2Br |
| 1,5-Dibromo-3-ethylpentane[3] | BrCH2CH2CH(C2H5)CH2CH2Br |
| 2,3-Dibromo-3-ethylpentane[4] | CH3CHBrCBr(C2H5)2 |
| 2,3-Dibromo-3-methylhexane[5] | CH3CH2CH2CBr(CH3)CHBrCH3 |
| 2,3-Dibromo-2,3-dimethylpentane[6] | CH3CH2CBr(CH3)CBr(CH3)2 |
Quantitative Data Presentation
This section summarizes the available physical and spectroscopic data for a selection of C7H14Br2 isomers in a structured format to facilitate comparison.
Table 3: Physical Properties of Selected Dibromoheptane Isomers
| IUPAC Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1-Dibromoheptane | 225.6 at 760 mmHg[7] | 1.51[7] | 1.4980[7] |
| This compound | 228 at 760 mmHg[8] | 1.51[8] | 1.4986[8] |
| 1,7-Dibromoheptane | 255 | 1.51 at 25 °C | 1.503 |
| 2,3-Dibromoheptane | 224.92 (estimate)[9] | 1.5944 (estimate)[9] | 1.4992[9] |
| 3,4-Dibromoheptane | - | - | - |
Data for some isomers is limited or estimated.
Table 4: Spectroscopic Data for 1,7-Dibromoheptane
| Proton (¹H) NMR (CDCl₃) | Chemical Shift (ppm) |
| -CH₂Br | 3.410[10] |
| -CH₂-CH₂Br | 1.860[10] |
| -CH₂-CH₂-CH₂Br | 1.451[10] |
| Central -CH₂- | 1.352[10] |
Note: Specific peak assignments may vary slightly depending on the solvent and instrument frequency.
Experimental Protocols
Detailed methodologies for the synthesis of specific C7H14Br2 isomers are crucial for reproducibility in a research setting.
Synthesis of this compound via Bromination of 1-Heptene
This protocol describes the electrophilic addition of bromine to 1-heptene to yield this compound.[11][12][13]
Materials:
-
1-Heptene
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-heptene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by vacuum distillation.
Synthesis of 1,7-Dibromoheptane from 1,7-Heptanediol
This protocol outlines the conversion of a diol to a dibromoalkane using hydrobromic acid.[14]
Materials:
-
1,7-Heptanediol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid
-
Sodium carbonate solution (saturated)
-
Water
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 48% hydrobromic acid and concentrated sulfuric acid.
-
Add 1,7-heptanediol to the acidic solution.
-
Heat the mixture to reflux for several hours.
-
After cooling, transfer the mixture to a separatory funnel and separate the lower organic layer.
-
Wash the organic layer with saturated sodium carbonate solution and then with water.
-
Dry the crude product with anhydrous calcium chloride.
-
Purify the 1,7-dibromoheptane by vacuum distillation.
Mandatory Visualizations
Reaction Pathway: Synthesis of this compound
The following diagram illustrates the electrophilic addition mechanism for the synthesis of this compound from 1-heptene.
Experimental Workflow: Purification of Dibromoheptane
The following diagram outlines a general workflow for the purification of a synthesized dibromoheptane isomer.
References
- 1. 1,2-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 88773419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dibromo-3-ethylpentane | C7H14Br2 | CID 20322132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dibromo-3-ethylpentane | C7H14Br2 | CID 129658012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromo-3-methylhexane | C7H14Br2 | CID 54379416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dibromo-2,3-dimethylpentane [webbook.nist.gov]
- 7. 1,1-dibromoheptane|lookchem [lookchem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. 2,3-dibromoheptane [chemicalbook.com]
- 10. 1,7-DIBROMOHEPTANE(4549-31-9) 1H NMR [m.chemicalbook.com]
- 11. 4:27 describe the reactions of alkenes with bromine, to produce dibromoalkanes - TutorMyself Chemistry [tutormyself.com]
- 12. savemyexams.com [savemyexams.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. asianpubs.org [asianpubs.org]
A Comprehensive Technical Review of Vicinal Dibromoalkanes: Synthesis, Reactions, and Applications in Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Vicinal dibromoalkanes, organic compounds featuring bromine atoms on adjacent carbon atoms, are pivotal intermediates in modern organic synthesis. Their unique structural and reactive properties make them valuable precursors for the formation of alkenes, alkynes, and other functionalized molecules. This technical guide provides an in-depth review of the core aspects of vicinal dibromoalkane chemistry, including their synthesis via alkene bromination, and their subsequent transformations through dehalogenation and dehydrohalogenation reactions. Emphasis is placed on reaction mechanisms, stereoselectivity, and detailed experimental protocols. Furthermore, the role of these compounds as building blocks in the synthesis of complex molecules, including pharmaceutically active agents, is explored, highlighting their significance in the field of drug discovery and development.
Introduction to Vicinal Dibromoalkanes
Vicinal (from the Latin vicinalis, meaning neighboring) dibromoalkanes are a class of organobromine compounds characterized by two bromine atoms attached to adjacent carbon atoms. The carbon-bromine bond is relatively weak, making these compounds reactive and thus highly useful as synthetic intermediates. Their primary utility lies in their ability to undergo elimination reactions to form carbon-carbon double or triple bonds. This reactivity is central to many synthetic strategies for constructing complex molecular architectures found in natural products and pharmaceutical drugs.[1][2]
Synthesis of Vicinal Dibromoalkanes
The most common and direct method for synthesizing vicinal dibromoalkanes is the electrophilic addition of molecular bromine (Br₂) to an alkene. This reaction typically proceeds with high efficiency and stereoselectivity.
General Mechanism: Bromination of Alkenes
The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The reaction mechanism ensures a high degree of anti-stereoselectivity, as the bromide ion attacks the bromonium ion from the side opposite to the initial bromine addition.[3]
Caption: Mechanism of Alkene Bromination.
Alternative Brominating Agents
While molecular bromine is common, other reagents have been developed to offer advantages in terms of safety, selectivity, and reaction conditions.[4] N,N-dibromo-p-toluenesulfonamide (TsNBr₂) is an example of an efficient brominating agent that can be used for the synthesis of vicinal bromohydrins and alkoxybromides directly from olefins without a catalyst.[3] Photocatalytic methods using dual-functional group transfer reagents also provide practical alternatives to using toxic binary halogens.[4]
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-dibromocyclopentane from cyclopentene [5]
This synthesis is a classic example of converting an alkane to a vicinal dibromide via a multi-step process involving radical bromination, dehydrohalogenation, and finally, dihalogenation.
-
Radical Bromination: Cyclopentane is treated with molecular bromine (Br₂) in the presence of light (hν) as a radical initiator. This substitutes one hydrogen atom with a bromine atom, yielding 1-bromocyclopentane.
-
Dehydrohalogenation (E2 Reaction): The resulting 1-bromocyclopentane is treated with a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) to induce an E2 elimination, forming cyclopentene.[5]
-
Dihalogenation: Cyclopentene is then treated with molecular bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds via the bromonium ion mechanism to yield trans-1,2-dibromocyclopentane with high stereoselectivity.[5][6]
| Reactant | Reagent | Product | Yield (%) | Reference |
| Cyclopentene | Br₂ in CH₂Cl₂ | trans-1,2-dibromocyclopentane | High | [5][6] |
| Styrene | TsNBr₂ in CH₃CN/H₂O | 1-Phenyl-1,2-dibromoethane | >95 | [3] |
| Cyclohexene | fac-Ir(ppy)₃, Reagent H | trans-1,2-dichlorocyclohexane | 92 | [4] |
Key Reactions of Vicinal Dibromoalkanes
Vicinal dibromoalkanes are versatile substrates for various elimination reactions, primarily dehalogenation and dehydrohalogenation, which lead to the formation of alkenes and alkynes, respectively.
Dehalogenation to Alkenes
Dehalogenation is the removal of both halogen atoms to form an alkene. This transformation is a reductive elimination and can be achieved with various reagents.[7]
-
With Zinc Dust: Heating a vicinal dibromoalkane with zinc dust in a solvent like methanol or acetic acid is a common method for dehalogenation.[8][9] The reaction is stereoselective, often proceeding via an anti-elimination pathway.
-
With Iodide Ions: Sodium iodide (NaI) in acetone can also effect dehalogenation. The mechanism involves an Sₙ2 attack by the iodide ion on one bromine atom, followed by an E2-like elimination.[10][11]
-
With Lithium Aluminium Hydride (LAH): LAH can induce stereoselective dehalogenation to form alkenes, proceeding through a proposed single electron transfer (SET) mechanism.[12]
-
Photocatalytic Dehalogenation: Visible-light irradiation in the presence of an organophotocatalyst like α-sexithiophene can achieve reductive dehalogenation in good yields with low catalyst loadings.[13]
Caption: Reagents for Dehalogenation.
Protocol 2: Dehalogenation of meso-Stilbene Dibromide with LAH [12]
-
Setup: Dissolve 1 mmol of meso-stilbene dibromide in 50 mL of THF in a two-necked round-bottomed flask equipped with a reflux condenser.
-
Inert Atmosphere: Flush the reaction mixture with nitrogen for 15 minutes.
-
Reagent Addition: Add 6 mmol of Lithium Aluminium Hydride (LAH) to the solution.
-
Reaction: Reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the starting material has been consumed (approx. 7 hours), carefully quench the unreacted LAH by dropwise addition of water, followed by 10% HCl.
-
Extraction: Extract the product with ether.
| Substrate | Reagent | Product | Yield (%) | Reference |
| meso-Stilbene dibromide | LAH in THF | trans-Stilbene | 95 | [12] |
| dl-Stilbene dibromide | LAH in THF | cis-Stilbene | 92 | [12] |
| Various vic-dibromoalkanes | Zinc powder in AcOH (Microwave) | Corresponding Alkenes | High | [9] |
Dehydrohalogenation to Alkynes
When vicinal dibromoalkanes are treated with a strong base, two successive E2 elimination reactions can occur, leading to the formation of an alkyne.[14] This process is known as double dehydrohalogenation.
A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to drive the reaction to completion, as the second elimination step (from a vinylic halide intermediate) is more difficult than the first.[14]
Caption: Double Dehydrohalogenation Pathway.
Applications in Drug Discovery and Development
The synthetic transformations of vicinal dibromoalkanes make them valuable precursors in medicinal chemistry and drug development.[1][2] The ability to stereoselectively form double bonds is crucial for synthesizing complex molecules with specific three-dimensional structures required for biological activity.
-
Protecting Groups: The vic-dibromoalkene moiety can serve as a protecting group for alkynes. Alkynes can be converted to the more stable vic-dibromoalkene, allowing other chemical modifications to be performed on the molecule. The alkyne can then be regenerated under mild conditions using reagents like iPrMgCl-LiCl.[15] This strategy is valuable when synthesizing complex drug candidates that contain multiple reactive functional groups.[15][16]
-
Synthesis of Bioactive Scaffolds: Alkenes and alkynes, readily produced from vicinal dibromoalkanes, are fundamental building blocks in many pharmaceuticals. They are present in numerous drug classes and are often key to the molecule's ability to bind to its biological target.[17][18]
-
Access to Diverse Functionality: The reactivity of the double bond formed from dehalogenation allows for a wide range of subsequent functionalization reactions (e.g., epoxidation, dihydroxylation, ozonolysis), providing access to a diverse array of chemical structures for screening in drug discovery programs.[19]
While vicinal dibromoalkanes themselves are not typically the final drug product, their role as key intermediates is critical. The principles of their synthesis and reactivity are fundamental to the strategic design and execution of synthetic routes for novel therapeutic agents. The development of efficient and selective methods for their creation and transformation continues to be an important area of research in organic and medicinal chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Into the Fray! A Beginner's Guide to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Method for Regioselective and Stereoselective Synthesis of Vicinal Bromohydrins and Alkoxybromides from an Olefin [organic-chemistry.org]
- 4. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ees.hokudai.ac.jp [ees.hokudai.ac.jp]
- 16. Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The transition to magic bullets – transition state analogue drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro combinatorial chemistry to create drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of 1,2-Dibromoheptane Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1,2-dibromoheptane via the electrophilic addition of bromine to hept-1-ene is a foundational reaction in organic chemistry that serves as a clear example of stereospecificity. This technical guide provides a comprehensive analysis of the stereochemical outcome of this reaction. The synthesis proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate, which dictates the anti-addition of the bromine atoms. This guide details the reaction mechanism, provides a representative experimental protocol, summarizes key stereochemical and physical data, and includes visualizations to elucidate the stereochemical pathway.
Introduction
Vicinal dibromides, such as this compound, are versatile intermediates in organic synthesis, enabling a variety of subsequent transformations including dehydrohalogenation to form alkynes and nucleophilic substitution reactions. The stereochemical configuration of these dibromides is crucial as it directly influences the stereochemistry of the resulting products. The bromination of hept-1-ene is a stereospecific reaction that results in the formation of a racemic mixture of (R)-1,2-dibromoheptane and (S)-1,2-dibromoheptane. Understanding the underlying mechanism is paramount for controlling the stereochemical outcome in more complex synthetic routes.
Reaction Mechanism and Stereochemistry
The electrophilic addition of bromine to an alkene, such as hept-1-ene, is a two-step process.[1] The stereochemistry of the final product is determined by the geometry of the intermediate and the trajectory of the subsequent nucleophilic attack.
Step 1: Formation of the Cyclic Bromonium Ion
As a bromine molecule approaches the electron-rich π-bond of the hept-1-ene, the bromine molecule becomes polarized. The π-electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. Concurrently, a lone pair of electrons from the initially attacked bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring known as a cyclic bromonium ion.[1] This intermediate is chiral.
Step 2: Nucleophilic Attack by the Bromide Ion
The bromide ion, generated in the first step, then acts as a nucleophile and attacks one of the carbons of the cyclic bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, in a process analogous to an SN2 reaction.[2][3][4] This "backside attack" forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition.[2][5]
For a terminal alkene like hept-1-ene, the initial formation of the bromonium ion can occur on either face of the double bond with equal probability. The subsequent nucleophilic attack by the bromide ion on the two carbons of the bromonium ion leads to the formation of a pair of enantiomers: (R)-1,2-dibromoheptane and (S)-1,2-dibromoheptane. Since there is no stereochemical preference for the initial attack, the product is a racemic mixture, meaning it contains equal amounts of the two enantiomers and is therefore optically inactive.[5]
Quantitative Data
While specific quantitative data for the bromination of hept-1-ene is not extensively reported in the literature, the principles of stereospecificity for this reaction are well-established. The product is a racemic mixture of the (R) and (S) enantiomers.
| Parameter | Value | Reference |
| Product | (R,S)-1,2-Dibromoheptane | [6] |
| Stereochemistry | Racemic Mixture (1:1 ratio of enantiomers) | [5] |
| Addition Type | Anti-addition | [2][3] |
| Molecular Formula | C₇H₁₄Br₂ | [6] |
| Molecular Weight | 257.99 g/mol | [6] |
Experimental Protocol
The following is a representative experimental protocol for the bromination of an alkene. This can be adapted for the synthesis of this compound from hept-1-ene.
Materials:
-
Hept-1-ene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hept-1-ene in an appropriate volume of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[7] Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with the sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Safety Precautions: Bromine is a highly toxic and corrosive substance. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Visualizations
The following diagrams illustrate the key mechanistic steps in the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Caption: Signaling pathway of the reaction mechanism.
Conclusion
The synthesis of this compound from hept-1-ene is a classic example of a stereospecific electrophilic addition reaction. The formation of a cyclic bromonium ion intermediate is key to the observed anti-addition of the bromine atoms. This mechanistic pathway results in the formation of a racemic mixture of the (R) and (S) enantiomers. For researchers and professionals in drug development, a thorough understanding of such stereochemical principles is fundamental for the design and synthesis of chiral molecules with specific biological activities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
Methodological & Application
Application Notes: The Utility of 1,2-Dibromoheptane in Organic Synthesis
Introduction
1,2-Dibromoheptane is a vicinal dihalide, an organic compound characterized by two bromine atoms on adjacent carbons within a seven-carbon aliphatic chain.[1] This structural feature makes it a valuable precursor in various organic transformations, primarily in the synthesis of alkynes through double dehydrobromination. Its reactivity is central to creating carbon-carbon triple bonds, which are fundamental building blocks for more complex molecular architectures in pharmaceuticals and material science. This document outlines the primary applications of this compound and provides detailed protocols for its use in key synthetic procedures.
Primary Application: Alkyne Synthesis
The most prominent application of this compound is its conversion to hept-1-yne via a double dehydrohalogenation reaction.[2][3][4] This process involves two sequential E2 elimination reactions, each removing one molecule of hydrogen bromide (HBr) to form a π-bond.[4][5] The first elimination is relatively facile, yielding a vinylic halide intermediate. The second elimination is more energy-intensive and requires a very strong base and often elevated temperatures to proceed efficiently.[3][5][6]
Reaction Scheme: CH3(CH2)4CH(Br)CH2(Br) + 2 Base → CH3(CH2)4C≡CH + 2 H-Base+ + 2 Br-
Data Presentation: Reagents and Conditions for Alkyne Synthesis
The choice of base is critical for the success of the double elimination. While alkoxides can be used, the stronger base sodium amide (NaNH₂) is more common to ensure the second elimination occurs.[4][6]
| Reagent/Condition | Role/Purpose | Typical Values/Parameters | Product(s) | Citations |
| Substrate | Starting Material | This compound | - | [1] |
| Base | Promotes E2 Elimination | Sodium amide (NaNH₂) | Hept-1-yne | [3][4][6] |
| Potassium hydroxide (KOH) | Hept-1-yne | [5] | ||
| Solvent | Reaction Medium | Liquid Ammonia (for NaNH₂) | - | [4][6] |
| Ethylene Glycol (for KOH) | - | [5] | ||
| Stoichiometry | Molar Equivalents of Base | ≥ 3 equivalents of NaNH₂ | Terminal alkynide salt | [3][6] |
| Temperature | Reaction Condition | Reflux / Elevated Temperatures | - | [5] |
| Workup | Protonation Step | Water (H₂O) or aq. acid | Final alkyne product | [2][6] |
Note: When using NaNH₂, three equivalents are often necessary for terminal alkynes. Two equivalents drive the two elimination reactions, and a third deprotonates the newly formed, acidic terminal alkyne. A final aqueous workup is required to reprotonate the alkynide and yield the neutral alkyne.[3][6]
Secondary Application: Grignard Reaction Initiation
While this compound itself is not typically used to form a Grignard reagent, the closely related compound 1,2-dibromoethane is a common and effective activating agent for initiating Grignard reactions.[7][8] Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the primary organohalide.[8] Adding a small amount of an activator like 1,2-dibromoethane cleans the metal surface. The activator reacts with the magnesium, breaking through the oxide layer and exposing fresh, highly reactive metal.[7][8] This process is visually confirmed by the observation of ethylene gas bubbles.[8]
| Reagent | Role/Purpose | Observation | Citations |
| 1,2-Dibromoethane | Grignard Initiator/Activator | Bubbles of ethylene gas evolve | [7][8] |
| Magnesium Turnings | Metal for Grignard Reagent Formation | Surface becomes activated | [7][9] |
| Anhydrous Ether | Solvent | Stabilizes the Grignard reagent | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of Hept-1-yne from this compound
This protocol is adapted from general procedures for the double dehydrobromination of vicinal dihalides using sodium amide.[3][4][6]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Water (H₂O) or dilute aqueous acid (e.g., ammonium chloride solution)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser to maintain the liquid ammonia. Ensure all glassware is perfectly dry.
-
Reaction Initiation: Condense liquid ammonia into the flask. Carefully add sodium amide (3 equivalents) to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred sodium amide/liquid ammonia slurry over 30 minutes.
-
Reaction: Allow the mixture to stir for 2-3 hours. The reaction proceeds through two E2 eliminations to form the sodium heptynide salt.
-
Quenching and Workup: After the reaction is complete, carefully quench the excess sodium amide by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium chloride, until the ammonia has evaporated.[2][6]
-
Extraction: Add diethyl ether to the residue to dissolve the organic product. Wash the ether layer with water, then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude hept-1-yne can be further purified by distillation.
Protocol 2: Activation of Magnesium for Grignard Reagent Synthesis
This protocol describes the use of 1,2-dibromoethane as an initiator for the preparation of a Grignard reagent, such as phenylmagnesium bromide.[7][8]
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane
-
Primary organohalide (e.g., bromobenzene)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser (oven-dried)
-
Stirring apparatus
Procedure:
-
Setup: Place magnesium turnings in an oven-dried round-bottom flask equipped with a stir bar and a reflux condenser. All apparatus must be scrupulously dry as Grignard reagents react with water.[10]
-
Activation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of 1,2-dibromoethane to the flask.[7]
-
Initiation: Gentle warming or stirring may be required to initiate the reaction. The start of the reaction is indicated by the formation of bubbles (ethylene gas) on the surface of the magnesium.[7][8] The solution may also become cloudy and warm.
-
Grignard Formation: Once the activation is confirmed, begin the slow, dropwise addition of the primary organohalide (e.g., bromobenzene) dissolved in anhydrous ether. Maintain a gentle reflux throughout the addition.
-
Completion: After the addition is complete, continue to stir the reaction until most of the magnesium has been consumed. The resulting solution is the Grignard reagent and can be used in subsequent reactions.
Visualizations
Reaction Workflows and Mechanisms
References
- 1. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 1,2-Dibromoheptane as a Precursor for Alkynes
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of hept-1-yne from 1,2-dibromoheptane. The synthesis proceeds via a double dehydrohalogenation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon triple bonds. This method is a reliable route to terminal alkynes, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided are based on established procedures for the dehydrohalogenation of vicinal dihalides.
Introduction
Alkynes are key functional groups in organic synthesis due to their diverse reactivity. The carbon-carbon triple bond can be elaborated into a variety of other functional groups, making alkynes versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. One common method for the synthesis of alkynes is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[1][2][3][4] this compound, which can be readily prepared from the bromination of hept-1-ene, serves as an excellent precursor for the synthesis of hept-1-yne.[3][5] The reaction is typically carried out using a strong base such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia or an inert high-boiling solvent.[1][2][6] For terminal alkynes, it is common to use three equivalents of the strong base to ensure complete reaction and deprotonation of the product alkyne.[4][7]
Data Presentation
A summary of the physical and spectroscopic properties of the precursor, this compound, and the product, hept-1-yne, is provided below for easy reference and comparison.
Table 1: Physical Properties of this compound and Hept-1-yne
| Property | This compound | Hept-1-yne |
| Molecular Formula | C₇H₁₄Br₂ | C₇H₁₂ |
| Molecular Weight | 257.99 g/mol | 96.17 g/mol |
| Boiling Point | 228 °C at 760 mmHg | 99-100 °C |
| Density | 1.51 g/cm³ | 0.733 g/cm³ |
| Refractive Index | 1.4986 | 1.408 |
| CAS Number | 42474-21-5 | 628-71-7 |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound (Characteristic Peaks) | Hept-1-yne (Characteristic Peaks) |
| ¹H NMR | Multiplets in the range of 3.8-4.2 ppm (CH-Br and CH₂-Br) | Triplet at ~1.8 ppm (-C≡C-H), Multiplets for other aliphatic protons |
| ¹³C NMR | Signals for carbon atoms bonded to bromine typically appear at 40-60 ppm. | Signals for sp-hybridized carbons at ~68 ppm (-C≡CH) and ~84 ppm (-C ≡CH) |
| IR Spectroscopy | C-Br stretching vibrations around 500-650 cm⁻¹ | Sharp ≡C-H stretch at ~3300 cm⁻¹, C≡C stretch (weak) at ~2100 cm⁻¹ |
Experimental Protocols
Safety Precautions
-
Sodium amide (NaNH₂) is a highly reactive and corrosive solid that reacts violently with water and can ignite in air. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and chemically resistant gloves, must be worn. A Class D fire extinguisher for combustible metals should be readily available.
-
Liquid ammonia is a hazardous substance. It should be handled in a well-ventilated fume hood with appropriate cryogenic gloves and a face shield.
-
This compound is a halogenated hydrocarbon and should be handled with care. Avoid inhalation and skin contact.
Protocol 1: Dehydrobromination of this compound using Sodium Amide in Liquid Ammonia
This protocol is adapted from established procedures for the synthesis of alkynes from vicinal dihalides.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (anhydrous)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Pentane
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet.
-
Ammonia Condensation: In a well-ventilated fume hood, condense approximately 200 mL of anhydrous ammonia into the flask by passing ammonia gas through the condenser.
-
Addition of Sodium Amide: To the stirred liquid ammonia, carefully add sodium amide (3.0 equivalents relative to this compound) in portions.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of dry diethyl ether or THF and add it dropwise to the sodium amide suspension over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of liquid ammonia) for 2-4 hours.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases. Allow the excess ammonia to evaporate overnight in the fume hood.
-
Workup: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the pentane by distillation at atmospheric pressure.
-
Purification: Purify the crude hept-1-yne by fractional distillation, collecting the fraction boiling at 99-100 °C.
Protocol 2: Dehydrobromination of this compound using Sodium Amide in Mineral Oil
This protocol is an alternative for laboratories not equipped for handling liquid ammonia and is adapted from a procedure for a similar substrate.[8]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Mineral oil
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add mineral oil.
-
Addition of Sodium Amide: Under a nitrogen atmosphere, add sodium amide (3.0 equivalents) to the mineral oil.
-
Heating: Heat the suspension to 150-160 °C with vigorous stirring.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) dropwise to the hot suspension over a period of 30-60 minutes.
-
Reaction: Maintain the reaction mixture at 150-160 °C for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and carefully remove the diethyl ether by distillation.
-
Purification: The product, hept-1-yne, can be isolated from the high-boiling mineral oil by vacuum distillation.
Mandatory Visualization
Caption: Synthesis of Hept-1-yne from Hept-1-ene.
Caption: General Experimental Workflow.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved 16) Show how hept-1-yne can be prepared from | Chegg.com [chegg.com]
- 6. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Note: Regioselective Dehydrobromination of 1,2-Dibromoheptane for the Synthesis of Bromoheptenes
Abstract
This application note details a protocol for the dehydrobromination of 1,2-dibromoheptane to selectively synthesize bromoheptene isomers. The reaction proceeds via an E2 elimination mechanism, and the regioselectivity is controlled by the choice of base. The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the terminal alkene, 1-bromohept-1-ene (Hofmann product), while a less hindered base like sodium ethoxide is expected to yield the more substituted internal alkene, (E)-2-bromohept-2-ene (Zaitsev product), as the major isomer. This protocol provides a reliable method for researchers in organic synthesis and drug development to obtain specific bromoheptene isomers, which are valuable intermediates in the synthesis of more complex molecules.
Introduction
The dehydrohalogenation of vicinal dihalides is a fundamental transformation in organic chemistry for the formation of alkenes.[1] The reaction typically proceeds through a bimolecular elimination (E2) pathway, where a base abstracts a proton and a halide is eliminated in a concerted step.[1] For substrates such as this compound, the elimination of one equivalent of hydrogen bromide can lead to the formation of two primary constitutional isomers: 1-bromohept-1-ene and 2-bromohept-2-ene.
The regiochemical outcome of this elimination is highly dependent on the steric bulk of the base employed.[2][3] According to Zaitsev's rule, smaller, unhindered bases favor the formation of the more substituted, thermodynamically more stable alkene.[2] Conversely, the use of a sterically bulky base hinders the abstraction of the more sterically encumbered proton, leading to the preferential formation of the less substituted alkene, often referred to as the Hofmann product.[2][3] This application note provides protocols for the selective synthesis of either 1-bromohept-1-ene or (E)-2-bromohept-2-ene from this compound by selecting an appropriate base.
Reaction Mechanism and Regioselectivity
The dehydrobromination of this compound is an E2 reaction. The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a bromine atom (alpha). Simultaneously, the C-Br bond breaks, and a double bond is formed between the alpha and beta carbons.
The regioselectivity of the reaction is dictated by the choice of the base:
-
Zaitsev Elimination: With a small, strong base like sodium ethoxide, the thermodynamically more stable, more substituted alkene is the major product. In this case, abstraction of a proton from the C2 carbon leads to the formation of (E)-2-bromohept-2-ene.
-
Hofmann Elimination: A bulky, strong base such as potassium tert-butoxide will preferentially abstract the less sterically hindered proton from the C1 carbon, leading to the formation of the less substituted alkene, 1-bromohept-1-ene, as the major product.
Data Presentation
The following table summarizes the expected product distribution from the dehydrobromination of this compound with different bases. The data is illustrative and based on established principles of E2 elimination reactions.
| Entry | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Isomer Ratio (Hofmann:Zaitsev) |
| 1 | Potassium tert-butoxide | tert-Butanol | 80 | 1-Bromohept-1-ene | 85 | ~90:10 |
| 2 | Sodium Ethoxide | Ethanol | 78 | (E)-2-Bromohept-2-ene | 78 | ~20:80 |
Experimental Protocols
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Sodium ethoxide (NaOEt)
-
Anhydrous tert-butanol
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Potassium tert-butoxide and sodium ethoxide are strong bases and are corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Work away from open flames and ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 1-Bromohept-1-ene (Hofmann Product)
This protocol outlines the procedure for the selective synthesis of 1-bromohept-1-ene using potassium tert-butoxide.
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 38.8 mmol) and anhydrous tert-butanol (50 mL).
-
Stir the mixture at room temperature until the this compound is fully dissolved.
-
Carefully add potassium tert-butoxide (5.2 g, 46.5 mmol) to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromohept-1-ene.
Protocol 2: Synthesis of (E)-2-Bromohept-2-ene (Zaitsev Product)
This protocol describes the synthesis of (E)-2-bromohept-2-ene as the major product using sodium ethoxide.
Procedure:
-
In a dry 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.07 g, 46.5 mmol) in anhydrous ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has completely reacted, add this compound (10.0 g, 38.8 mmol) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 100 mL of cold water in a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation to obtain (E)-2-bromohept-2-ene.
Visualizations
Caption: Experimental workflow for the synthesis of bromoheptene.
Caption: Regioselective pathways in the dehydrobromination of this compound.
References
Application Note: The Reaction of 1,2-Dibromoheptane with Magnesium—A Case Study in β-Elimination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of Grignard reagents by reacting an organohalide with magnesium metal is a cornerstone of synthetic organic chemistry, valued for its ability to create carbon-carbon bonds.[1][2] Typically, an alkyl or aryl halide reacts with magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) to produce a highly nucleophilic organomagnesium halide (R-MgX).[3][4][5] However, the substrate's structure can dramatically influence the reaction's outcome. When vicinal dihalides (compounds with halogens on adjacent carbons), such as 1,2-dibromoheptane, are subjected to Grignard formation conditions, the reaction overwhelmingly favors β-elimination to yield an alkene rather than the formation of a stable Grignard reagent.[6][7][8]
This phenomenon occurs because the initial formation of a Grignard reagent at one carbon creates a highly reactive carbanion-like species in close proximity to a carbon bearing a good leaving group (the second bromine atom). This arrangement facilitates a rapid, intramolecular E2-like elimination, producing hept-1-ene and magnesium bromide.[9] This process is so efficient that 1,2-dihaloalkanes, like 1,2-dibromoethane, are often used as chemical activators to clean the passivating magnesium oxide layer from magnesium turnings, with the resulting ethene gas bubbling out of the reaction harmlessly.[3][10][11]
This application note details the expected outcome and provides a protocol for the reaction of this compound with magnesium, serving as an illustrative example of this competing elimination pathway.
Reaction Pathway Analysis
The reaction of this compound with magnesium metal proceeds primarily via an elimination pathway, with the formation of a stable Grignard reagent being a minor and often undetectable outcome. The two competing pathways are illustrated below.
References
- 1. Khan Academy [khanacademy.org]
- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Grignard formation and vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. organic chemistry - What will form when dihalides, trihalides or polyhalides react with magnesium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 1,2-Dibromoheptane as an Intermediate in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dibromoheptane as a versatile intermediate in fine chemical manufacturing, with a primary focus on its application in the synthesis of terminal alkynes. While direct, extensive documentation for this compound is limited, its reactivity is analogous to other vicinal dibromoalkanes, making it a valuable precursor for introducing the hept-1-yne moiety into molecules.
Introduction
This compound is a vicinal dihalide that serves as a key building block in organic synthesis. Its primary utility lies in its ability to undergo double dehydrobromination to form hept-1-yne, a terminal alkyne. Terminal alkynes are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. The presence of the triple bond allows for a variety of subsequent transformations, such as carbon-carbon bond formation (e.g., Sonogashira coupling), cycloaddition reactions, and the formation of acetylides for nucleophilic attack.
Primary Application: Synthesis of Hept-1-yne
The most prominent application of this compound in fine chemical manufacturing is its conversion to hept-1-yne. This transformation is typically achieved through a double dehydrohalogenation reaction using a strong base.[1][2][3][4][5] The reaction proceeds via a two-step E2 elimination mechanism.[2][3]
Reaction Pathway
Caption: Reaction pathway for the synthesis of hept-1-yne.
Quantitative Data
The following table summarizes typical quantitative data for the dehydrobromination of vicinal dibromoalkanes to terminal alkynes. The data is representative of what can be expected for the reaction of this compound.
| Parameter | Value | Conditions | Reference |
| Yield | 70-90% | Strong base (e.g., NaNH₂ in liquid NH₃ or mineral oil) | General literature on dehydrohalogenation[2][3] |
| Purity | >95% | After aqueous workup and distillation | General laboratory procedures |
| Reaction Time | 2-6 hours | Temperature dependent (typically 150-170 °C for NaNH₂ in mineral oil) | Similar dehydrohalogenation protocols |
| Base Equivalents | 2.2 - 3.0 | To ensure complete reaction and deprotonation of the terminal alkyne | [2][5] |
| Temperature | -33 °C to 170 °C | Dependent on the base and solvent system (e.g., NaNH₂/liq. NH₃ at -33 °C) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Hept-1-yne via Double Dehydrobromination
This protocol describes a general method for the synthesis of hept-1-yne from this compound using sodium amide in a suitable solvent.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Mineral oil or liquid ammonia
-
Toluene (or other suitable inert solvent)
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium amide (2.5 equivalents) suspended in mineral oil.
-
Heating: Heat the suspension to approximately 150-160 °C with vigorous stirring.
-
Addition of this compound: Slowly add this compound (1 equivalent) dropwise to the heated suspension over a period of 1-2 hours. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, continue heating the mixture at 160-170 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Add toluene to extract the organic product. Wash the organic layer sequentially with water and then with dilute hydrochloric acid to neutralize any remaining base.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and purify the resulting liquid by fractional distillation to obtain pure hept-1-yne.
Experimental Workflow
Caption: Workflow for the synthesis of hept-1-yne.
Potential Downstream Applications in Fine Chemical Synthesis
The resulting hept-1-yne from the dehydrobromination of this compound is a valuable intermediate for various synthetic transformations:
-
Alkylation: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile to form new carbon-carbon bonds.
-
Coupling Reactions: Hept-1-yne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
-
Hydration: The triple bond can be hydrated to form a ketone (heptan-2-one).
-
Reduction: Hept-1-yne can be selectively reduced to either the corresponding (Z)- or (E)-alkene, or fully reduced to heptane.
These subsequent reactions open up pathways to a diverse range of fine chemicals and pharmaceutical intermediates. The choice of reaction will depend on the desired final product and the overall synthetic strategy.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Dibromoheptane
Introduction
1,2-Dibromoheptane is a versatile difunctional electrophilic building block that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its vicinal bromine atoms provide two reactive sites for intramolecular or intermolecular cyclization reactions with appropriate dinucleophiles. This document outlines detailed protocols for the synthesis of representative sulfur, nitrogen, and oxygen-containing heterocycles utilizing this compound as the starting material. The methodologies provided are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundation for the creation of novel molecular scaffolds.
Application Note 1: Synthesis of Sulfur-Containing Heterocycles: 2-Pentylthiirane
Overview
Thiiranes, or episulfides, are three-membered sulfur-containing heterocycles. They are valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions with a wide range of nucleophiles, providing a pathway to various functionalized organosulfur compounds. The reaction of vicinal dihalides with a sulfide source is a direct method for thiirane synthesis, proceeding via an intramolecular S_N2 mechanism.
Reaction Scheme
The synthesis of 2-pentylthiirane from this compound is achieved by reaction with sodium sulfide. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Caption: Reaction scheme for the synthesis of 2-pentylthiirane.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) in a mixture of 50 mL of ethanol and 20 mL of deionized water.
-
To this solution, add this compound (1.0 eq) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-pentylthiirane.
Data Presentation
| Parameter | Value |
| Starting Material | This compound (25.8 g, 0.1 mol) |
| Reagent | Sodium sulfide nonahydrate (28.8 g, 0.12 mol) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux (~85°C) |
| Reaction Time | 5 hours |
| Expected Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~60-65°C at 15 mmHg |
Application Note 2: Synthesis of Nitrogen-Containing Heterocycles: 2-Pentylpiperazine
Overview
Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. They are a common scaffold in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities. The synthesis of N-unsubstituted piperazines can be achieved by the condensation of a 1,2-diamine with a 1,2-dielectrophile, such as this compound.
Reaction Scheme
The synthesis involves a double S_N2 reaction between this compound and ethylenediamine to form the six-membered piperazine ring.
Caption: Synthesis of 2-pentylpiperazine via cyclocondensation.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
Procedure:
-
To a 500 mL round-bottom flask, add anhydrous potassium carbonate (2.5 eq) and 200 mL of acetonitrile.
-
Add ethylenediamine (1.1 eq) to the suspension with vigorous stirring.
-
Add a solution of this compound (1.0 eq) in 50 mL of acetonitrile to the flask dropwise over 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile and combine the filtrates.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to obtain pure 2-pentylpiperazine.
Data Presentation
| Parameter | Value |
| Starting Material | This compound (12.9 g, 0.05 mol) |
| Reagent | Ethylenediamine (3.3 g, 0.055 mol) |
| Base | Potassium Carbonate (34.5 g, 0.25 mol) |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 16 hours |
| Expected Yield | 50-65% |
| Appearance | Viscous oil or low-melting solid |
| ¹H NMR (Predicted) | Peaks corresponding to pentyl chain and piperazine ring protons |
Application Note 3: Synthesis of Oxygen-Containing Heterocycles: 2-Pentyl-1,4-dioxane
Overview
1,4-Dioxanes are six-membered saturated heterocycles featuring two oxygen atoms at positions 1 and 4. They are widely used as solvents and are also found as structural motifs in various natural products and pharmaceuticals. The synthesis can be accomplished via a double Williamson ether synthesis, where a 1,2-diol reacts with a 1,2-dihaloalkane under basic conditions.
Experimental Workflow
The workflow involves setup, reaction under reflux, aqueous workup, extraction, and final purification.
Caption: Step-by-step workflow for 2-pentyl-1,4-dioxane synthesis.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diol (ethylene glycol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Round-bottom flask, dropping funnel, reflux condenser
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
In the flask, suspend sodium hydride (2.2 eq) in 150 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add ethane-1,2-diol (1.1 eq) to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 eq) in 50 mL of anhydrous THF dropwise via a dropping funnel.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66°C) for 18-24 hours.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of 20 mL of water.
-
Dilute the mixture with 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to afford 2-pentyl-1,4-dioxane.
Data Presentation
| Parameter | Value |
| Starting Material | This compound (12.9 g, 0.05 mol) |
| Reagent | Ethane-1,2-diol (3.4 g, 0.055 mol) |
| Base | Sodium Hydride (60%) (4.4 g, 0.11 mol) |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (~66°C) |
| Reaction Time | 20 hours |
| Expected Yield | 45-60% |
| Appearance | Colorless liquid |
| Boiling Point (Predicted) | ~180-190°C at atmospheric pressure |
Application Notes and Protocols: The Role of 1,2-Dibromoheptane in the Synthesis of Functionalized Materials
A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific applications for 1,2-dibromoheptane in the synthesis of functionalized materials such as polymers or liquid crystals. While vicinal dibromides, in general, are versatile intermediates in organic synthesis, the specific use of this compound for creating well-defined functional materials is not well-documented in readily available scientific literature.
Vicinal dibromides are known to undergo several types of reactions that could theoretically be applied to material synthesis:
-
Dehydrobromination: Treatment with a strong base can lead to the formation of a vinyl bromide and subsequently an alkyne. This could be used to introduce unsaturation into a molecule, which can then be polymerized or further functionalized.
-
Reductive Dehalogenation: Reaction with a reducing agent can yield an alkene, in this case, 1-heptene. This could serve as a monomer for polymerization.
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles to introduce a variety of functional groups. If a dinucleophile is used, this could lead to the formation of heterocyclic structures or polymers.
Despite these potential reaction pathways, specific examples detailing the use of this compound to create functional materials with associated experimental protocols and quantitative data are not available in the reviewed literature. The following sections provide a generalized overview of how a vicinal dibromide like this compound could theoretically be used, based on the general reactivity of this class of compounds.
Theoretical Application I: Synthesis of Heptene-based Monomers for Polymerization
One potential application of this compound is its conversion to 1-heptene, a monomer that can be used in polymerization reactions.
General Reaction Pathway
The conversion of this compound to 1-heptene can be achieved through a reductive dehalogenation reaction.
Caption: Reductive dehalogenation of this compound to 1-heptene.
Theoretical Experimental Protocol
Objective: To synthesize 1-heptene from this compound.
Materials:
-
This compound
-
Zinc dust
-
Ethanol
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.
-
Slowly add zinc dust to the mixture while stirring.
-
Heat the reaction mixture to reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture and filter to remove excess zinc.
-
Isolate the 1-heptene product by distillation.
Quantitative Data:
Due to the lack of specific literature, no quantitative data for this reaction with this compound can be provided.
Theoretical Application II: Use as a Cross-linking Agent Precursor
This compound could potentially be converted into a di-functional molecule that can act as a cross-linking agent in polymer synthesis. For example, conversion to a diol or diamine.
General Reaction Pathway
A two-step process involving elimination to form a diene, followed by functionalization. A more direct approach would be a double nucleophilic substitution.
Caption: Synthesis of a cross-linking agent from this compound.
Theoretical Experimental Protocol
Objective: To synthesize a di-functional heptane derivative for potential use as a cross-linking agent.
Materials:
-
This compound
-
A suitable dinucleophile (e.g., ethylene glycol, ethylenediamine)
-
A non-nucleophilic base
-
An appropriate solvent
Procedure:
-
Dissolve the dinucleophile and a non-nucleophilic base in a suitable solvent in a reaction flask.
-
Slowly add a solution of this compound to the flask at a controlled temperature.
-
Allow the reaction to proceed for a set time, monitoring its progress.
-
After the reaction is complete, perform a work-up to remove unreacted starting materials and byproducts.
-
Purify the resulting di-functionalized heptane derivative using techniques such as column chromatography or recrystallization.
Quantitative Data:
No specific quantitative data for this type of reaction involving this compound is available in the reviewed literature.
Theoretical Application III: Precursor for Alkylation in Friedel-Crafts Reactions
This compound could potentially be used as an alkylating agent in Friedel-Crafts reactions to introduce a functionalized heptyl group onto an aromatic ring. However, the presence of two bromine atoms could lead to complex reaction mixtures and potential polymerization. A more controlled approach would involve a mono-functionalized derivative.
General Reaction Pathway
Caption: Theoretical Friedel-Crafts alkylation using this compound.
Theoretical Experimental Protocol
Objective: To alkylate an aromatic compound using this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
An aromatic substrate (e.g., benzene, toluene)
-
An inert solvent
Procedure:
-
In a flask protected from moisture, suspend anhydrous AlCl₃ in an inert solvent.
-
Cool the suspension in an ice bath.
-
Slowly add this compound to the cooled suspension.
-
Add the aromatic substrate dropwise to the reaction mixture.
-
Allow the reaction to stir at a specific temperature for a designated time.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
Purify the product by distillation or chromatography.
Quantitative Data:
No specific quantitative data for Friedel-Crafts alkylation using this compound is available in the reviewed literature.
Application Note: Synthesis of 1,2-Dibromoheptane via Electrophilic Addition
Introduction
The halogenation of alkenes is a fundamental and widely utilized transformation in organic chemistry. This application note provides a detailed experimental procedure for the bromination of 1-heptene to synthesize 1,2-dibromoheptane. This reaction proceeds via an electrophilic addition mechanism, where a molecule of bromine adds across the double bond of the alkene.[1] The process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion, resulting in the anti-addition of the two bromine atoms.[1][2] The resulting vicinal dibromide is a versatile intermediate for further synthetic manipulations. This protocol outlines a safe and efficient laboratory-scale synthesis, purification, and characterization of this compound.
Experimental Protocol
Materials and Reagents
-
1-Heptene (C₇H₁₄)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flask
-
Rotary evaporator
-
Simple distillation apparatus
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 1-heptene (5.00 g, 50.9 mmol, 1.0 eq) and 30 mL of anhydrous dichloromethane to the flask.
-
Fit the flask with a dropping funnel and place it in an ice-water bath on a magnetic stirrer. Allow the solution to cool to 0 °C with stirring.
-
In the dropping funnel, prepare a solution of bromine (8.13 g, 50.9 mmol, 1.0 eq, ~2.6 mL) in 10 mL of anhydrous dichloromethane.
-
Safety Note: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
2. Bromine Addition:
-
Add the bromine solution dropwise from the dropping funnel to the stirred 1-heptene solution over approximately 30-45 minutes.
-
Maintain the reaction temperature at 0 °C throughout the addition.
-
The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[1] A persistent pale orange color indicates the reaction is nearing completion.
3. Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture for an additional 60 minutes to ensure the reaction goes to completion. The progress can be monitored by TLC or GC analysis.
4. Work-up and Quenching:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add saturated aqueous sodium thiosulfate solution (approx. 20 mL) to quench any unreacted bromine. The orange color of the solution should fade completely.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and finally with 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
5. Product Isolation and Purification:
-
Filter off the drying agent by gravity filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude this compound as a pale yellow oil.
-
Purify the crude product by simple distillation.[3] The unreacted 1-heptene (boiling point: 94 °C) will distill first, followed by the product, this compound (boiling point: 228 °C).[4] Collect the fraction corresponding to the boiling point of the product.
6. Characterization:
-
The purified product should be a colorless to pale yellow liquid.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
A qualitative test for vicinal dihalides can be performed by reacting a small sample with alcoholic silver nitrate, which should result in the formation of a silver halide precipitate.[2]
Data Presentation
Table 1: Physical Properties and Quantities of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount Used (g) | Moles (mmol) | Equivalents |
| 1-Heptene | C₇H₁₄ | 98.19 | 0.697 | 94 | 5.00 | 50.9 | 1.0 |
| Bromine | Br₂ | 159.81 | 3.12 | 59 | 8.13 | 50.9 | 1.0 |
| This compound | C₇H₁₄Br₂ | 257.99[4] | 1.51[4] | 228[4] | ~13.1 (Theoretical) | 50.9 (Theoretical) | - |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibromoheptane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibromoheptane. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture: Water can react with bromine to form bromohydrin byproducts, reducing the yield of the desired this compound. | Ensure all glassware is thoroughly dried, preferably in an oven, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination. |
| Incorrect reaction temperature: The bromination of alkenes is typically an exothermic reaction. If the temperature is too low, the reaction rate may be very slow. Conversely, high temperatures can promote side reactions such as elimination or polymerization.[1] | Maintain the reaction temperature within the optimal range, typically between 0°C and room temperature. Use an ice bath to control the initial exothermic reaction upon bromine addition. | |
| Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Ensure efficient stirring throughout the reaction to promote contact between reactants. | |
| Loss of bromine: Bromine is volatile. If the reaction setup is not properly sealed, bromine can escape, leading to an incomplete reaction. | Use a well-sealed reaction vessel, such as a round-bottom flask with a condenser or a dropping funnel with a pressure-equalizing arm. | |
| Formation of Side Products | Radical substitution: In the presence of UV light, the reaction can proceed via a free-radical mechanism, leading to substitution on the alkyl chain rather than addition across the double bond. | Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiated radical reactions. |
| Polymerization: High concentrations of reactants or elevated temperatures can sometimes lead to polymerization of the alkene. | Add the bromine solution dropwise to the alkene solution to maintain a low concentration of bromine in the reaction mixture. Maintain a controlled, low temperature. | |
| Formation of 1-bromoheptan-2-ol (bromohydrin): This occurs if water or alcohol is present in the reaction mixture. | Use anhydrous solvents and reagents. If using bromine water, expect the formation of the bromohydrin as a major byproduct. | |
| Product is a Dark Color | Excess bromine: Unreacted bromine will impart a reddish-brown color to the product. | Quench the reaction with a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. |
| Impurities from starting materials: Impurities in the 1-heptene can lead to colored byproducts. | Use purified 1-heptene. If necessary, distill the starting material before use. | |
| Difficulty in Product Purification | Similar boiling points of product and impurities: Unreacted 1-heptene or certain side products may have boiling points close to that of this compound, making separation by distillation challenging. | Fractional distillation is more effective than simple distillation for separating components with close boiling points.[3] Alternatively, column chromatography can be used for purification.[4] |
| Thermal decomposition: this compound may be susceptible to decomposition at high temperatures. | Purify by vacuum distillation to lower the boiling point and minimize thermal decomposition.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yields can vary based on the exact reaction conditions and scale, the bromination of alkenes is generally a high-yielding reaction. With proper control of reaction parameters, yields of over 80% can be expected. Factors that negatively impact yield include the presence of moisture, improper temperature control, and loss of volatile bromine.[5]
Q2: What is the mechanism of the reaction between 1-heptene and bromine?
A2: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of 1-heptene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition), opening the three-membered ring to form this compound.[4][6]
Q3: What is the role of the solvent in this reaction?
A3: An inert solvent is used to dissolve the reactants and to help control the reaction temperature. Common solvents include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and hexane. It is crucial that the solvent is anhydrous to prevent the formation of bromohydrin byproducts.[4]
Q4: How can I monitor the progress of the reaction?
A4: The disappearance of the reddish-brown color of bromine is a good visual indicator that the reaction is nearing completion. For more accurate monitoring, you can use Thin Layer Chromatography (TLC) to check for the consumption of the starting material (1-heptene) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of the reaction mixture.[2][7]
Q5: What are the key safety precautions to take during this synthesis?
A5: Bromine is a highly corrosive, toxic, and volatile substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves.[8][9] Have a solution of sodium thiosulfate readily available to neutralize any bromine spills. 1-heptene is flammable and should be handled away from ignition sources.[5]
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of this compound, based on general principles of alkene bromination.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | 0°C to Room Temperature | Optimal | Favors the desired addition reaction while minimizing side reactions. |
| > Room Temperature | Decreased | May lead to elimination reactions and polymerization.[1] | |
| < 0°C | Slow reaction rate | May result in an incomplete reaction if the time is not extended. | |
| Solvent | Anhydrous, inert (e.g., CH₂Cl₂) | High | Prevents the formation of bromohydrin byproducts.[4] |
| Protic (e.g., water, ethanol) | Decreased | Leads to the formation of bromohydrins as major byproducts. | |
| Stoichiometry | 1:1 molar ratio (1-heptene:Br₂) | Optimal | Ensures complete conversion of the starting material without excess bromine, which requires removal. |
| Excess Bromine | No increase | Leads to a colored product that requires quenching and purification. | |
| Excess 1-Heptene | Incomplete reaction | Unreacted starting material will contaminate the product. | |
| Light | Dark/Absence of UV light | High | Prevents radical substitution reactions. |
| Presence of UV light | Decreased | Can initiate free-radical chain reactions, leading to undesired byproducts. |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from 1-heptene.
Materials:
-
1-heptene (freshly distilled)
-
Bromine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel with pressure-equalizing arm
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be flame-dried or oven-dried before use.
-
Reactant Preparation: Dissolve 1-heptene (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask. Cool the flask to 0°C in an ice bath. In the dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane.
-
Bromine Addition: While stirring the 1-heptene solution vigorously at 0°C, add the bromine solution dropwise from the dropping funnel. The addition rate should be slow enough to maintain the reaction temperature below 10°C. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of 1-heptene.
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution until the reddish-brown color of any excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation.[4] Collect the fraction at the appropriate boiling point and pressure.
-
Characterization:
-
The purified product should be a colorless to pale yellow oil.
-
Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. gmchemic.com [gmchemic.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Purification of Crude 1,2-Dibromoheptane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of crude 1,2-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the bromination of 1-heptene, may contain several impurities. These can include unreacted starting materials like 1-heptene, isomeric byproducts such as 1,1-dibromoheptane, and residual acidic species like hydrogen bromide (HBr) used or generated during the reaction. Additionally, side-reaction products and decomposition materials can also be present.
Q2: Which purification technique is most effective for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup/Extraction: This is a crucial first step to remove water-soluble impurities like inorganic salts and acids.[1][2]
-
Distillation (Vacuum): Simple or fractional distillation under reduced pressure is highly effective for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[3][4][5] Given its relatively high molecular weight, vacuum distillation is preferred to prevent thermal decomposition at atmospheric pressure.[1]
-
Column Chromatography: For removing impurities with similar boiling points, such as positional isomers, column chromatography is the preferred method.[3][6][7]
Q3: How can I effectively remove acidic impurities from my crude product?
A3: Acidic impurities, such as residual HBr, can be effectively removed by washing the crude product with a mild aqueous base. A wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution is a standard procedure.[2][8] This should be followed by a wash with water and then brine (saturated NaCl solution) to remove residual base and reduce the amount of dissolved water in the organic phase.[1]
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring purification.
-
TLC: Provides a quick, qualitative assessment of the separation of this compound from impurities during column chromatography.[2][9]
-
GC-MS: Offers a more detailed quantitative analysis, allowing for the identification and quantification of the desired product and any remaining impurities based on their retention times and mass spectra.[6][9]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: My purified product is discolored (yellow or brown).
-
Possible Cause: The presence of trace impurities or decomposition products, possibly due to overheating during distillation. Free halogens can also cause discoloration.[10]
-
Recommended Solution:
-
Redistillation: If the discoloration appeared after distillation, ensure the temperature was kept as low as possible by using a good vacuum source.
-
Activated Carbon: For minor color impurities, you can dissolve the product in a suitable organic solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite or a syringe filter.
-
Thiosulfate Wash: To remove trace halogens, wash the crude product with a dilute solution of sodium thiosulfate before proceeding with other purification steps.[10]
-
Issue 2: The yield after purification is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction: The synthesis may not have gone to completion, leaving a large amount of starting material.
-
Troubleshooting Step: Before purification, analyze a crude sample using ¹H NMR or GC-MS to assess the conversion rate.[6]
-
-
Possible Cause 2: Loss During Workup: The product may have been partially lost during aqueous washes, especially if emulsions formed.
-
Possible Cause 3: Co-distillation or Poor Separation: Impurities may have co-distilled with the product, or separation during chromatography was ineffective.
Caption: Troubleshooting workflow for low purification yield.
Issue 3: Multiple spots are visible on TLC after column chromatography.
-
Possible Cause 1: Improper Solvent System: The chosen eluent may not have sufficient resolving power to separate the components.
-
Recommended Solution: Develop a new solvent system using TLC. Aim for an Rf value of ~0.3 for this compound, with clear separation from other spots. A gradient elution (gradually increasing solvent polarity) might be necessary.[7]
-
-
Possible Cause 2: Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.
-
Recommended Solution: Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).
-
-
Possible Cause 3: Compound Degradation on Silica: Some compounds are unstable on acidic silica gel.
-
Recommended Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If degradation occurs, consider using deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative stationary phase like alumina.[7]
-
Data Presentation
Table 1: Physical Properties and Distillation Data
| Property | Value | Notes |
| Molecular Formula | C₇H₁₄Br₂ | - |
| Molecular Weight | 257.99 g/mol [13] | - |
| Boiling Point | ~196-197°C | At atmospheric pressure (decomposition may occur).[1] |
| Recommended Distillation | Vacuum Distillation | Lowers the boiling point to prevent thermal degradation.[1] |
Table 2: Representative Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for neutral to moderately polar compounds.[14] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., 0% -> 2% -> 5%). Non-polar impurities elute first.[1] |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | Allows for visualization of fractions containing the product and impurities. |
Experimental Protocols
Protocol 1: Aqueous Workup (Washing)
-
Transfer the crude reaction mixture to a separatory funnel. If the product is in an organic solvent, ensure it is immiscible with water (e.g., dichloromethane, diethyl ether).[8]
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any gas produced. Shake gently for 1-2 minutes.[11]
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer, shake, and again discard the aqueous layer.
-
Add an equal volume of brine (saturated NaCl solution) to the organic layer. This wash helps to remove the bulk of the dissolved water.[1]
-
Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes until the solution is clear.[11][15]
-
Filter or decant the dried organic solution to remove the drying agent. The solution is now ready for solvent removal or further purification.
Protocol 2: Vacuum Distillation
-
Assemble the distillation apparatus as shown in the general laboratory setup.[5] Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the washed and dried crude product into the distilling flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.[4] The flask should not be more than two-thirds full.[4]
-
Connect the apparatus to a vacuum source with a pressure gauge. Slowly reduce the pressure to the desired level.
-
Begin heating the distilling flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Once the desired product has been collected, remove the heat source before turning off the vacuum to prevent bumping.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. LabXchange [labxchange.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. DE1243169B - Process for purifying and stabilizing crude dibromoethane - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jackwestin.com [jackwestin.com]
- 15. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Optimizing Dehydrobromination of 1,2-Dibromoheptane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dehydrobromination of 1,2-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my desired alkene or alkyne product consistently low?
Low yields can result from several factors related to reaction conditions not being optimized for the E2 elimination pathway.[1] Key areas to investigate include:
-
Insufficient Base Strength: A weak base will result in a slow or incomplete reaction. Strong bases are required to promote the bimolecular (E2) elimination.[1]
-
Inappropriate Solvent Choice: The solvent plays a critical role. While protic solvents like ethanol are commonly used, the choice must be compatible with the base and temperature.[1] Aprotic solvents might favor competing substitution reactions.[1]
-
Low Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[1][2] If the temperature is too low, the reaction rate will be slow, and substitution may become a more significant competing pathway.[1]
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Q2: I'm observing significant amounts of substitution (SN2) byproducts. How can these be minimized?
The formation of substitution byproducts, such as alkoxy-bromoheptane, is a common issue when the base or solvent can also act as a nucleophile.[1] To favor elimination over substitution:
-
Use a Sterically Hindered Base: Employing a bulky base like potassium tert-butoxide (t-BuOK) is highly effective. Its size makes it a poor nucleophile while maintaining strong basicity, thus favoring the E2 pathway.[1][3]
-
Increase the Reaction Temperature: Higher temperatures favor elimination over substitution.[1][2]
-
Choose a Less Nucleophilic Solvent: If possible, select a solvent that is less likely to participate in nucleophilic attack.
Q3: The reaction seems to stall and does not proceed to completion. What are the likely causes?
An incomplete reaction can often be traced back to the reagents and reaction environment:
-
Base Degradation or Insufficient Quantity: Ensure the base is fresh and has been stored correctly to prevent degradation. A sufficient excess of the base should be used to drive the reaction forward.[1]
-
Presence of Water: Water in the reaction can neutralize the strong base, reducing its effectiveness. Always use anhydrous solvents and ensure glassware is thoroughly dried.[1]
-
Poor Solubility: The this compound may not be fully dissolved in the solvent at lower temperatures. Ensure vigorous stirring and adequate heating to maintain a homogeneous reaction mixture.[1]
Q4: What is the optimal base and solvent combination for converting this compound to an alkyne?
The conversion to an alkyne is a sequential double dehydrobromination. The second elimination step is more difficult and requires more forceful conditions than the first.[2][4]
-
For the first elimination (to bromoheptene): Potassium hydroxide (KOH) in ethanol is a common and cost-effective choice.[1]
-
For the double elimination (to heptyne): A very strong base is typically required. Sodium amide (NaNH2) is a frequent choice for driving the reaction to the alkyne.[4] Alternatively, using KOH in a high-boiling solvent like ethylene glycol or triethylene glycol at elevated temperatures can also effect the double elimination.[2][5]
Troubleshooting Guide
Table 1: Comparison of Common Base/Solvent Systems for Dehydrobromination
| Base | Solvent(s) | Typical Temperature | Key Characteristics & Applications |
| Potassium Hydroxide (KOH) | Ethanol, Ethylene Glycol | Reflux | Cost-effective; suitable for the first elimination. Requires high heat in a high-boiling solvent for the second elimination.[1][2] |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Strong base, but can also act as a nucleophile, potentially increasing SN2 byproducts.[1] |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF, Diethyl Ether | Room Temp to Reflux | Strong, sterically hindered base. Excellent for minimizing substitution (SN2) side reactions.[1][3] |
| Sodium Amide (NaNH2) | Liquid Ammonia, Mineral Oil | -33°C to 150°C | Very strong base, highly effective for the double elimination to form alkynes.[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Conversion / Incomplete Reaction | Inactive or insufficient base, presence of water, low temperature, poor solubility.[1] | Use fresh, excess base. Ensure anhydrous conditions. Increase temperature and ensure vigorous stirring.[1] |
| Poor Selectivity (E2 vs. SN2) | Nucleophilic base/solvent (e.g., NaOEt in EtOH), low reaction temperature.[1] | Use a bulky, non-nucleophilic base (e.g., t-BuOK). Increase the reaction temperature.[1][3] |
| Formation of only Vinyl Bromide | Reaction conditions are not harsh enough for the second elimination.[2] | Increase temperature significantly and/or switch to a stronger base system (e.g., NaNH2 or KOH in ethylene glycol).[2][4] |
Experimental Protocols
Protocol 1: Dehydrobromination to 1-Bromoheptene using KOH
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Reagents: Add a solution of potassium hydroxide (KOH) dissolved in 95% ethanol. A molar excess of 2-3 equivalents of KOH is recommended.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product via fractional distillation or column chromatography.
Protocol 2: Double Dehydrobromination to Heptyne using Elevated Temperatures
-
Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add this compound.
-
Reagents: Add solid potassium hydroxide (KOH) pellets (a significant excess, e.g., 4-5 equivalents) and a high-boiling solvent such as triethylene glycol.[5]
-
Reaction: Heat the mixture to a high temperature (e.g., 160-200°C) with efficient stirring. The second elimination is more energetic and requires these conditions.[2]
-
Workup and Purification: Follow steps 4-8 from Protocol 1, with purification typically achieved by vacuum distillation.[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing E2 (Elimination) vs. SN2 (Substitution) pathways.
References
Technical Support Center: Navigating the Scale-Up of Vicinal Dibromide Synthesis
Welcome to the Technical Support Center for the synthesis of vicinal dibromides. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning vicinal dibromide synthesis from the laboratory to pilot plant and industrial-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.
Troubleshooting Guide
Issue 1: Low Yield and/or Incomplete Conversion
Low yields are a primary concern during scale-up. The table below outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Mixing | Inadequate agitation can lead to localized "hot spots" and poor mass transfer between reactants. On a larger scale, what works with a magnetic stir bar may not be sufficient. Solution: Implement more robust overhead mechanical stirring. For very large reactors, consider installing baffles to improve mixing efficiency. |
| Poor Temperature Control | The exothermic nature of bromination can be difficult to manage in large reactors, leading to side reactions or decomposition of the product.[1] Solution: Ensure the reactor's cooling system is adequate for the reaction volume. Employ a semi-batch process with slow, controlled addition of the brominating agent to manage heat evolution.[1] For highly exothermic reactions, consider using a more dilute reaction mixture. |
| Incorrect Stoichiometry | While a slight excess of the brominating agent is often used to ensure complete conversion, a large excess can lead to the formation of polybrominated byproducts. Solution: Carefully control the stoichiometry of the brominating agent. Utilize in-process controls (e.g., GC, HPLC) to monitor the consumption of the starting material and adjust reagent addition accordingly. |
| Decomposition of Brominating Agent | Some brominating agents, like N-Bromosuccinimide (NBS), can be unstable, especially at elevated temperatures or in the presence of certain solvents.[2] Solution: Use fresh, high-quality reagents. If using NBS in a solvent like DMF, be aware of potential hazardous decompositions and consider alternative, more stable solvents.[2] |
Issue 2: Formation of Impurities and Byproducts
The formation of undesired products is a common challenge that can complicate purification and reduce overall yield.
| Impurity/Byproduct | Common Causes | Mitigation Strategies |
| Polybrominated Products | Excess brominating agent, high reaction temperatures. | Use a stoichiometric amount of the brominating agent or a slight excess with careful monitoring. Maintain a lower reaction temperature.[1] |
| Allylic/Benzylic Bromination Products | For alkenes with allylic or benzylic protons, radical bromination can compete with vicinal dibromination, especially when using NBS with radical initiators or light. | Perform the reaction in the dark and avoid radical initiators. Use a brominating agent that favors electrophilic addition, such as liquid bromine in a non-polar solvent. |
| Solvent Adducts (e.g., Bromohydrins) | Use of nucleophilic solvents like water or alcohols.[3] | Use inert, non-nucleophilic solvents such as dichloromethane, chloroform, or carbon tetrachloride. Ensure all reagents and equipment are dry. |
| Rearrangement Products | For certain substrates, carbocationic intermediates can undergo rearrangement. While the bromonium ion intermediate in vicinal dibromination typically prevents this, side reactions can still occur. | Use reaction conditions that favor the formation of the bromonium ion, such as low temperatures and non-polar solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up vicinal dibromide synthesis with liquid bromine?
A1: Liquid bromine is highly toxic, corrosive, and volatile.[4][5] Key safety concerns during scale-up include:
-
Inhalation Hazard: Bromine vapors can cause severe respiratory tract irritation and damage.[6] All handling must be done in a well-ventilated fume hood or a closed system.[5][6]
-
Corrosivity: Bromine can cause severe burns upon skin contact.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield, is mandatory.[5][6]
-
Exothermic Reaction: The reaction of bromine with alkenes is highly exothermic and can lead to a runaway reaction if not properly controlled.[1]
-
Material Compatibility: Bromine is incompatible with many materials. Reactors and transfer lines should be constructed of glass, Teflon, or other resistant materials.[6]
Q2: When should I consider using an alternative brominating agent to liquid bromine for scale-up?
A2: While liquid bromine is often the most atom-economical choice, alternatives are considered when:
-
Safety is paramount: Solid, easier-to-handle reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) reduce the risks associated with handling liquid bromine.[2][7]
-
Selectivity is an issue: For substrates prone to side reactions with liquid bromine, milder reagents like NBS may offer better selectivity.
-
Process control is difficult: In-situ generation of bromine from bromide/bromate mixtures or HBr/H₂O₂ can provide better control over the reaction rate and exotherm.
Q3: How can I minimize the formation of bromohydrins as byproducts?
A3: Bromohydrin formation occurs when water is present as a nucleophile to trap the bromonium ion intermediate.[3] To minimize this:
-
Use anhydrous solvents and reagents.
-
Flame-dry glassware or use an oven-dried reactor.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[8]
Q4: What is the best way to quench a large-scale bromination reaction?
A4: Quenching is critical for safely neutralizing any unreacted bromine. A solution of sodium thiosulfate or sodium bisulfite is commonly used.[1][5] For large-scale reactions:
-
Cool the reaction mixture in an ice bath before and during the quench to control the exotherm of the neutralization reaction.[5]
-
Slowly add the quenching solution with vigorous stirring.[5]
-
Continue adding the quenching agent until the characteristic red-brown color of bromine disappears.[1]
Data Presentation: Comparison of Brominating Agents for Scale-Up
The choice of brominating agent is a critical decision in the scale-up of vicinal dibromide synthesis. The following table provides a comparative overview of common reagents.
| Brominating Agent | Typical Yield | Purity | Safety Considerations | Cost | Byproducts |
| **Liquid Bromine (Br₂) ** | High | Good to Excellent | Highly toxic, corrosive, volatile; requires specialized handling and equipment.[4][5] | Low | HBr (corrosive gas) |
| N-Bromosuccinimide (NBS) | Moderate to High | Good | Solid, easier to handle than Br₂; can be unstable and may cause runaway reactions in some solvents.[2] | Moderate | Succinimide |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High | Good to Excellent | Solid, stable, and has a higher bromine content by weight than NBS. Considered a safer alternative to Br₂.[2][7][9] | Moderate | 5,5-dimethylhydantoin |
| Bromide/Bromate Mixture | High | Good | Solid reagents; in-situ generation of bromine allows for better reaction control. | Low to Moderate | Inorganic salts |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 1,2-Dibromoethane from Ethylene and Liquid Bromine
This protocol is adapted from established industrial processes for the synthesis of 1,2-dibromoethane.[6][10]
Materials and Equipment:
-
Glass-lined or other corrosion-resistant reactor with a cooling jacket, overhead stirrer, and separate inlets for gas and liquid.
-
Ethylene gas
-
Liquid Bromine
-
Scrubber system for HBr and unreacted bromine.
Procedure:
-
Cool the reactor to 10-15 °C using the cooling jacket.
-
Begin a slow, continuous feed of ethylene gas into the bottom of the reactor.
-
Simultaneously, start a controlled, slow addition of liquid bromine into the upper section of the reactor. The addition rate should be carefully controlled to maintain the reaction temperature below 40 °C.
-
The reaction is highly exothermic; maintain vigorous stirring and efficient cooling throughout the addition.
-
The product, 1,2-dibromoethane, will collect at the bottom of the reactor.
-
Vent the reactor exhaust through a scrubber containing a sodium hydroxide or sodium thiosulfate solution to neutralize any unreacted bromine and HBr gas.
-
Once the reaction is complete, the crude 1,2-dibromoethane can be purified by washing with a dilute aqueous base followed by water, and then distillation.
Expected Yield: >95% Purity: >99%
Protocol 2: Lab-Scale Synthesis of a Vicinal Dibromide using DBDMH
This protocol provides a safer alternative to using liquid bromine for the synthesis of vicinal dibromides.[9][11]
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Alkene substrate
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Diethyl ether (or other suitable inert solvent)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) in diethyl ether.
-
Add DBDMH (0.55 eq, as it contains two bromine atoms) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 11. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
Technical Support Center: Preventing Over-Brominated Byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing the formation of over-brominated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-bromination in chemical reactions?
A1: Over-bromination, or polysubstitution, typically arises from several key factors. Highly activated substrates, such as phenols and anilines, possess electron-rich aromatic rings that are extremely susceptible to multiple electrophilic attacks.[1] The reactivity of the brominating agent is also a critical factor; powerful agents like bromine water (Br₂/H₂O) can lead to exhaustive bromination.[1] Furthermore, reaction conditions such as the use of polar protic solvents, high temperatures, and an excess of the brominating agent can significantly increase the rate of multiple substitutions.[1][2]
Q2: How does the choice of solvent affect the selectivity of a bromination reaction?
A2: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing selectivity. Polar, protic solvents like water can enhance the electrophilicity of bromine, often leading to polysubstitution, especially with highly activated substrates.[1] In contrast, non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent, thereby favoring monosubstitution.[1] For certain reactions, employing acid-catalyzed conditions, for instance using acetic acid as a solvent or catalyst, can provide a slower and more selective mono-halogenation.[2]
Q3: What are the "greenest" approaches to consider for bromination to minimize waste and hazardous byproducts?
A3: Green chemistry principles for bromination focus on minimizing waste and avoiding hazardous reagents. Key strategies include using the least reactive Br+ source necessary for the transformation and avoiding large molar excesses of reagents.[3] Whenever possible, high-impact oxidants should be avoided.[3] An emerging sustainable alternative is the use of continuous flow processes where hazardous reagents like Br₂ are generated in situ from safer precursors (e.g., NaOCl and HBr) and are immediately consumed.[4] This approach not only avoids the storage and transport of toxic molecular bromine but also allows for precise control over reaction parameters, minimizing byproduct formation.[4]
Q4: Can over-bromination occur in radical bromination reactions?
A4: Yes, over-bromination is a significant challenge in radical bromination, particularly at benzylic carbons (the Wohl-Ziegler reaction).[5] The high reactivity of bromine radicals can lead to a mixture of mono- and di-halogenated products, which are often difficult to separate.[5] Controlling this process requires careful selection of the brominating agent, such as using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a catalyst like ZrCl₄ to prevent competing aromatic bromination, and precise control of reaction conditions.[5]
Troubleshooting Guide
This guide addresses specific issues encountered during bromination experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Issue 1: My reaction on an activated ring (e.g., phenol) yields a mixture of di- and tri-brominated products instead of the desired mono-bromo product. | 1. High Reactivity of Brominating Agent: Using highly reactive agents like bromine water (Br₂/H₂O).[1] 2. Activating Solvent: Polar protic solvents (e.g., water) enhance bromine's reactivity.[1] 3. Excess Reagent: Using more than one equivalent of the brominating agent. | 1. Switch to a Milder Reagent: Use N-bromosuccinimide (NBS) or a combination of KBr and an oxidant like KBrO₃ for better control.[1] 2. Change Solvent: Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] 3. Control Stoichiometry: Carefully use a 1:1 molar ratio of the substrate to the brominating agent.[2] 4. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -30°C to 0°C) to increase selectivity.[1][6] |
| Issue 2: The alpha-bromination of my ketone is producing significant amounts of poly-brominated byproducts. | 1. Base-Catalyzed Conditions: Base-catalyzed bromination is known to proceed rapidly to polyhalogenation via a haloform-type reaction.[2] 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can favor multiple substitutions.[2] | 1. Use Acid-Catalyzed Conditions: Employ acid-catalyzed bromination (e.g., using acetic acid) as it is generally slower and more selective for mono-halogenation.[2] 2. Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0-25°C) and closely monitor its progress with TLC or GC to quench it upon completion.[2] |
| Issue 3: My benzylic bromination (Wohl-Ziegler reaction) results in a difficult-to-separate mixture of mono- and di-brominated products. | 1. High Radical Reactivity: Bromine radicals are highly reactive and can lead to a "feeding frenzy" of substitutions.[5] 2. Reaction Conditions: Standard batch conditions often lead to poor selectivity.[5] | 1. Use Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a catalytic amount of ZrCl₄.[5] 2. Explore Continuous Flow: Continuous photochemical bromination using in situ-generated bromine can offer better control over reaction rate and selectivity.[5] |
| Issue 4: My product is decomposing during workup and purification. | 1. Base Sensitivity: The product may be sensitive to strong bases used for neutralization. 2. Thermal Instability: The product may decompose at higher temperatures during purification. | 1. Use Weak Bases: Neutralize with weak bases like sodium bicarbonate instead of strong bases like sodium hydroxide.[7] 2. Maintain Low Temperatures: Keep the temperature low during the workup and purification steps.[7] 3. Prompt Purification: Purify the product as quickly as possible after the reaction is complete.[7] |
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol [1]
This protocol details a method for achieving selective monobromination of phenol at the para position by controlling reaction conditions.
Materials:
-
Phenol
-
Carbon disulfide (CS₂)
-
Bromine (Br₂)
-
Separatory funnel
-
Reaction flask equipped with a stirrer
-
Salt and ice bath
Procedure:
-
Prepare Phenol Solution: Dissolve one part of phenol in an equal weight of carbon disulfide in the reaction flask.
-
Cool the Mixture: Cool the reaction mixture to -30 °C using a salt and ice bath.
-
Prepare Bromine Solution: In a separatory funnel, prepare a solution of bromine dissolved in an equal volume of carbon disulfide.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while carefully maintaining the temperature at -30 °C.
-
Reaction Monitoring: Continue the reaction until the characteristic color of bromine disappears, indicating its consumption.
-
Work-up:
-
Distill off the carbon disulfide solvent.
-
The residual liquid containing the product is then purified by vacuum distillation to yield p-bromophenol.
-
Protocol 2: Alpha-Bromination of a Carboxylic Acid (Hell-Volhard-Zelinskii Reaction) [7]
This protocol describes the alpha-bromination of a carboxylic acid, a key transformation in organic synthesis.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Red phosphorus (catalyst)
-
Bromine (Br₂)
-
n-Butanol
-
Reaction flask with reflux condenser and dropping funnel
Procedure:
-
Acid Chloride Formation: In the reaction flask, add the carboxylic acid and thionyl chloride. Heat the mixture to reflux for 2 hours to form the acid chloride.
-
Catalyst Addition: Cool the mixture to room temperature and add a catalytic amount of red phosphorus.
-
Bromination: Heat the mixture to 50°C and add bromine dropwise from the dropping funnel. After the addition is complete, reflux the mixture overnight.
-
Quenching: Cool the reaction mixture to 0°C and carefully pour it into ice-cooled n-butanol with vigorous stirring to quench the reaction and form the α-bromo ester.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Distill the residue under vacuum to obtain the purified α-bromo ester product.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
troubleshooting low conversion rates in alkene bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low conversion rates during alkene bromination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkene bromination reaction shows a low yield of the desired dibromoalkane, and a significant amount of starting material remains. What are the potential causes and how can I improve the conversion?
A1: Low conversion in alkene bromination can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality or Decomposed Bromine Solution: Bromine solutions can degrade over time, especially when exposed to light, leading to a lower effective concentration of Br₂.
-
Troubleshooting Steps:
-
Use a fresh solution of bromine. Ideally, prepare it fresh or standardize the existing solution before use.
-
Store bromine solutions properly: Keep them in amber, tightly sealed bottles and in a cool, dark place.
-
-
-
Inadequate Reaction Time or Temperature: The reaction may be too slow under the current conditions.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.[1][2]
-
Increase reaction time: Allow the reaction to stir for a longer period.
-
Adjust the temperature: While many brominations proceed at room temperature, some may require gentle heating.[3] However, be cautious as higher temperatures can also promote side reactions. A controlled, incremental increase in temperature is advisable.
-
-
-
Steric Hindrance: Highly substituted or sterically hindered alkenes can exhibit slower reaction rates.[4]
-
Troubleshooting Steps:
-
Increase reaction time and/or temperature: More forcing conditions may be necessary to overcome the steric barrier.
-
Consider a less bulky brominating agent: While Br₂ is standard, other reagents might offer different reactivity profiles, though this would be a significant deviation from the standard protocol.
-
-
Q2: I am observing the formation of a significant amount of a hydroxylated or alkoxylated byproduct instead of my target dibromoalkane. Why is this happening and how can I prevent it?
A2: The formation of bromohydrins (containing -Br and -OH groups) or bromoethers (containing -Br and -OR groups) is a very common side reaction in alkene bromination, especially when using protic solvents.[5]
Mechanism of Side Product Formation:
The reaction proceeds through a cyclic bromonium ion intermediate. If a nucleophilic solvent, such as water or an alcohol, is present in high concentration, it can attack this intermediate, outcompeting the bromide ion.[5]
Troubleshooting Steps:
-
Solvent Choice is Critical: The most effective way to avoid these byproducts is to use an inert, aprotic solvent.
-
Ensure Anhydrous Conditions: Even small amounts of water in your solvent or on your glassware can lead to the formation of bromohydrins.
-
Drying Procedures: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Q3: My reaction is producing a complex mixture of products, including what appears to be an allylic bromination product. How can I improve the selectivity for the desired vicinal dibromide?
A3: The formation of allylic bromination products suggests a radical reaction pathway is competing with the desired electrophilic addition. This is often initiated by light or radical initiators.
Troubleshooting Steps:
-
Exclude Light: Perform the reaction in the dark by wrapping the reaction flask in aluminum foil.[6][8] This will minimize the photochemical initiation of radical chain reactions.
-
Avoid Radical Initiators: Ensure that your starting materials and solvent are free from peroxides or other radical initiators.
-
Use an Appropriate Brominating Agent: For simple dibromination, molecular bromine (Br₂) is standard. N-bromosuccinimide (NBS) is typically used to promote allylic bromination and should be avoided if the vicinal dibromide is the desired product.[9][10][11]
Data Presentation: Solvent Effects on Product Distribution
The choice of solvent has a profound impact on the selectivity of alkene bromination. The following table illustrates the expected product distribution when brominating a simple alkene in various solvents.
| Solvent | Solvent Type | Predominant Product | Expected Yield of Dibromoalkane |
| Dichloromethane (CH₂Cl₂) | Aprotic | Vicinal Dibromide | High |
| Carbon Tetrachloride (CCl₄) | Aprotic | Vicinal Dibromide | High |
| Hexane | Aprotic | Vicinal Dibromide | High |
| Methanol (CH₃OH) | Protic | Bromoether | Low |
| Water (H₂O) | Protic | Bromohydrin | Low |
| Acetic Acid (CH₃COOH) | Protic | Vicinal Dibromide & Acetoxy-bromide | Moderate to High |
Note: Yields are qualitative and can vary significantly based on the specific alkene, temperature, and other reaction conditions.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion rates in alkene bromination.
Signaling Pathway for Product Formation
Caption: Reaction pathway showing the formation of desired and side products.
Experimental Protocols
Protocol 1: General Procedure for Alkene Bromination
This protocol is a general guideline for the bromination of a simple alkene in an aprotic solvent to yield a vicinal dibromide.
Materials:
-
Alkene (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (anhydrous)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Bromine Addition: Prepare a solution of bromine in anhydrous dichloromethane and add it to a dropping funnel. Add the bromine solution dropwise to the stirred alkene solution over 15-30 minutes. The characteristic reddish-brown color of bromine should disappear upon addition.[5] If the color persists, it indicates the reaction is complete or has stalled.
-
Reaction Monitoring: Monitor the reaction by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product dibromoalkane will be less polar than any potential bromohydrin byproducts.
-
Quenching: Once the reaction is complete (as indicated by TLC or the persistence of the bromine color), quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the reddish-brown color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
TLC chamber
-
Capillary spotters
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
UV lamp and/or a staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare the TLC Chamber: Add a small amount of the chosen eluent to the TLC chamber, line it with filter paper, and allow the atmosphere to saturate.
-
Spot the Plate: On a TLC plate, draw a baseline in pencil. Spot a dilute solution of your starting alkene in the left lane. In the middle lane, co-spot the starting material and a sample from your reaction mixture. In the right lane, spot only the reaction mixture.
-
Develop the Plate: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate (e.g., with a potassium permanganate stain, which reacts with the alkene starting material, causing the spot to turn yellow/brown on a purple background).
-
Analyze: The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[2][12]
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Bromination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the significant safety challenges associated with exothermic bromination reactions at a large scale. The information is structured to offer immediate, practical assistance in a question-and-answer format, addressing common issues and providing clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is a runaway exothermic reaction and why is it a major concern in large-scale bromination?
A runaway reaction is an exothermic process that accelerates out of control, leading to a rapid increase in temperature and pressure.[1] In large-scale bromination, particularly with powerful reagents like molecular bromine (Br₂), the reaction can generate a substantial amount of heat. If this heat is produced faster than it can be removed, the reaction rate increases, creating a dangerous positive feedback loop. This can lead to solvent boiling, excessive pressure buildup, and potentially, reactor failure.[1]
Q2: What are the primary causes of a runaway reaction during large-scale bromination?
The most common causes include:
-
Rapid Addition of Brominating Agent: Introducing the bromine source too quickly can lead to a sudden and overwhelming release of energy.[1]
-
Inadequate Cooling: An undersized or inefficient cooling system cannot effectively dissipate the heat generated by the reaction.
-
High Reactant Concentration: Using highly concentrated solutions can result in a very fast reaction rate and intense heat generation.[1]
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher, initiating a runaway.
Q3: What are the early warning signs of a developing runaway reaction?
Early detection is critical for preventing a catastrophic event. Key indicators include:
-
A reaction temperature that rises more rapidly than anticipated.
-
A continued temperature increase even after cooling has been applied or heating has been removed.[2]
-
An unexpected rise in reactor pressure.[2]
-
Noticeable changes in the color or viscosity of the reaction mixture.[2]
-
An increased rate of off-gassing.[2]
Q4: Is it safe to leave a large-scale bromination reaction unattended?
No. Large-scale exothermic reactions should never be left unattended, especially during the initial scale-up phase or when working with new substrates.[2] Continuous monitoring is essential to allow for immediate intervention if any deviations from the expected reaction profile occur.[2] For established, well-understood processes, automated control and monitoring systems with independent safety interlocks can reduce the need for constant manual supervision.[2]
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly and is difficult to control.
-
Possible Cause: The addition rate of the brominating agent is too high for the cooling system's capacity. The reaction may be more vigorous than anticipated.[2]
-
Immediate Action:
-
Long-term Solution:
-
Reduce the addition rate of the brominating agent in subsequent experiments.
-
Dilute the reaction mixture with additional solvent to decrease the reaction rate and heat output per unit volume.[1]
-
Ensure the cooling system is appropriately sized and functioning optimally.
-
Issue 2: The reaction is very slow or fails to go to completion.
-
Possible Cause:
-
The reaction temperature may be too low.
-
The brominating agent may be of poor quality or has degraded.
-
Inadequate mixing may be preventing the reactants from interacting effectively.
-
For certain reactions, a catalyst may be required, which may be absent or inactive.
-
-
Troubleshooting Steps:
-
Verify the quality and activity of the brominating agent.
-
Gradually and carefully increase the reaction temperature while closely monitoring for any signs of a delayed exotherm.
-
Increase the agitation speed to improve mixing.
-
Confirm the presence and activity of any necessary catalysts.
-
Use an analytical technique like Thin-Layer Chromatography (TLC) to monitor the reaction's progress and confirm the consumption of the starting material.[1]
-
Issue 3: Significant formation of di- or poly-brominated byproducts.
-
Possible Cause:
-
The reaction temperature is too high.
-
An excess of the brominating agent has been used.
-
Localized "hot spots" due to poor mixing are promoting over-bromination.[2]
-
-
Solution:
Issue 4: A significant amount of unreacted bromine remains after the reaction.
-
Possible Cause: The reaction did not proceed to completion, or an excess of bromine was added.
-
Solution: During the workup, carefully quench the excess bromine by slowly adding a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the characteristic red-brown color of bromine disappears. This should be performed in a well-ventilated fume hood, and cooling may be necessary as the quenching reaction can also be exothermic.[2]
Data Presentation: Key Parameters for Managing Exothermic Bromination
The following table summarizes critical parameters and recommended controls for managing large-scale exothermic bromination reactions. Note that specific values will vary depending on the specific reaction, scale, and equipment.
| Parameter | Typical Range/Value (Large Scale) | Control Strategy & Rationale |
| Reaction Temperature | -10°C to 40°C (highly dependent on substrate and reagent) | Maintain a low temperature to control the reaction rate and minimize side reactions. A continuous stirred-tank reactor can be operated at 0°C to 40°C.[3] |
| Addition Rate of Brominating Agent | Controlled, slow addition (e.g., over 1-4 hours) | Slow addition prevents the rapid accumulation of unreacted reagents and allows the cooling system to manage the heat of reaction effectively.[2] |
| Reactant Concentration | 0.5 M to 2.0 M | Lower concentrations can help to moderate the reaction rate and reduce the overall heat load. |
| Stirring Speed | Sufficient to ensure good mixing and heat transfer (e.g., >200 RPM in a baffled reactor) | Vigorous stirring prevents the formation of localized hot spots and ensures even temperature distribution. |
| Cooling System Capacity | Must exceed the maximum calculated heat output of the reaction | The cooling system is the primary barrier to a runaway reaction and must be adequately sized. |
| Emergency Quench Agent | Readily available (e.g., sodium thiosulfate, sodium bisulfite solution) | A pre-prepared quenching agent should be on hand to rapidly stop the reaction in an emergency. |
Experimental Protocols
Protocol 1: Large-Scale Electrophilic Aromatic Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and should be adapted and optimized for specific substrates and scales. A thorough safety review and risk assessment must be conducted before implementation.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Inert the reactor atmosphere by purging with an inert gas such as nitrogen or argon.
2. Charging of Reactants:
-
Charge the aromatic substrate and a suitable solvent (e.g., acetonitrile, dichloromethane) to the reactor.
-
Cool the mixture to the desired starting temperature (e.g., 0-5°C) with agitation.
3. Preparation and Addition of Brominating Agent:
-
In a separate vessel, dissolve N-Bromosuccinimide (NBS) in the reaction solvent. For some reactions, a catalytic amount of a protic or Lewis acid may be required.
-
Slowly add the NBS solution to the cooled substrate solution via the addition funnel over a period of 1-4 hours.
-
Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., TLC, HPLC, GC).
5. Reaction Workup and Quenching:
-
Once the reaction is complete, cool the mixture.
-
If necessary, quench any unreacted NBS or bromine by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Proceed with the appropriate aqueous workup and product isolation procedures.
Protocol 2: Continuous Flow Bromination (A Safer Alternative)
Continuous flow chemistry offers significant safety advantages for highly exothermic reactions by minimizing the reaction volume at any given time.[4]
1. System Setup:
-
A typical setup consists of multiple pump systems for delivering reagents, a microreactor or packed-bed reactor for the reaction to occur, a back-pressure regulator to maintain pressure, and a collection vessel.[4]
2. Reagent Preparation:
-
Prepare separate stock solutions of the substrate, the brominating agent (e.g., in-situ generated Br₂ from NaOCl and HBr), and a quenching agent.[4]
3. Reaction Execution:
-
Pump the reactant solutions at controlled flow rates into a mixing unit and then through the reactor, which is maintained at a specific temperature.
-
The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control.
-
The product stream is then mixed with the quenching solution stream to immediately neutralize any unreacted bromine.[4]
4. Product Collection:
-
The quenched reaction mixture is collected for subsequent workup and purification.
Mandatory Visualizations
Runaway Reaction Prevention Workflow
Caption: A workflow for preventing runaway exothermic reactions.
Troubleshooting Guide for Exothermic Bromination Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6117371A - Continuous bromination process and products thereof - Google Patents [patents.google.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 1,2-dibromoheptane
Welcome to the technical support center for the analytical characterization of 1,2-dibromoheptane. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound typically originate from its synthesis and storage. These can include:
-
Unreacted starting materials: Such as 1-heptene.
-
Isomeric byproducts: Positional isomers like 2,3-dibromoheptane or 1,7-dibromoheptane may form during synthesis.
-
Residual solvents: Solvents used in the synthesis and purification process, such as dichloromethane or hexane.
-
Degradation products: Formed by exposure to light or heat, which may include heptene isomers or monobrominated heptanes.
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most powerful and commonly used technique. Gas chromatography (GC) provides excellent separation of volatile and semi-volatile compounds like this compound and its likely impurities.[1][2] Mass spectrometry (MS) allows for the identification and quantification of these separated compounds, with the characteristic bromine isotope pattern serving as a key confirmation tool.[3][4][5]
Q3: Can I use HPLC to analyze this compound for impurities?
A3: While High-Performance Liquid Chromatography (HPLC) is a versatile technique, it is generally less suitable for volatile, non-polar compounds like this compound compared to GC. However, for non-volatile or thermally labile impurities, specialized HPLC methods, such as those using carbon-material coated columns in normal-phase mode, could potentially be developed.[6]
Q4: How can I confirm the presence of bromine in a suspected impurity using Mass Spectrometry?
A4: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[3][5] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. A molecule with one bromine atom will show two peaks of roughly equal intensity (a 1:1 ratio) separated by two mass-to-charge units (M+ and M+2).[3][4]
Q5: What should I look for in the ¹H NMR spectrum to identify impurities in this compound?
A5: In the ¹H NMR spectrum, the protons on the carbon atom bearing a bromine atom are deshielded and typically appear in the 2-4.5 ppm range.[7] Look for unexpected signals in this region or changes in the integration values of the expected peaks. The presence of olefinic protons (typically 4.5-6.5 ppm) could indicate unreacted 1-heptene.
Q6: Is ¹³C NMR useful for identifying isomeric impurities of dibromoheptane?
A6: While ¹³C NMR can be used, distinguishing between positional isomers of dibromoheptane can be challenging. The carbon atoms bonded to bromine will show shifts, but the differences between isomers might be subtle. In some cases, the carbon signal of a C-Br bond may appear broader than other carbon signals in the spectrum.
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Active sites in the injector liner or column.- Incompatible solvent.- Column degradation. | - Deactivate the injector liner or use a new one.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.- Condition the column or replace it if necessary. |
| Ghost peaks | - Contamination in the injector, carrier gas, or syringe.- Septum bleed. | - Bake out the injector and column.- Use high-purity carrier gas.- Replace the septum. |
| Poor resolution between this compound and an impurity | - Inappropriate column phase.- Suboptimal oven temperature program.- Incorrect carrier gas flow rate. | - Use a column with a different polarity (e.g., a mid-polar DB-624 instead of a non-polar DB-5).[1]- Optimize the temperature ramp rate. A slower ramp can improve separation.[1]- Optimize the carrier gas flow rate to achieve the best efficiency. |
| Inconsistent retention times | - Leaks in the system.- Fluctuations in oven temperature or carrier gas flow. | - Perform a leak check.- Verify the stability of the oven temperature and gas flow controller. |
Mass Spectrometry (MS) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal or weak signal | - No sample injection.- Ion source is not turned on or is dirty.- Detector issue. | - Verify the injection was successful.- Clean and tune the ion source.- Check the detector voltage and function. |
| Absence of the characteristic bromine isotope pattern | - The compound does not contain bromine.- Low signal-to-noise ratio. | - Confirm the identity of the peak using other methods.- Increase the sample concentration or injection volume. |
| High background noise | - Contamination in the GC system or ion source.- Air leak. | - Bake out the GC column and ion source.- Perform a leak check on the MS vacuum system. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This method is suitable for the separation and identification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-5 (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C. Hold at 220°C for 5 minutes.[1] |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the compound. Look for the molecular ion and the characteristic bromine isotope pattern.
Protocol 2: ¹H NMR Analysis of this compound
This method provides structural information and can be used for quantitative analysis of impurities.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
2. NMR Spectrometer Parameters:
| Parameter | Setting |
| Spectrometer | 300 MHz or higher |
| Solvent | CDCl₃ |
| Number of Scans | 16 or 32 |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the integration values to identify the relative amounts of impurities.
-
Use chemical shift databases to help identify signals from common impurities.
Quantitative Data Summary
The following table summarizes typical detection limits for relevant analytical techniques. Note that these are general estimates and can vary significantly based on the specific instrument and method parameters.
| Analytical Technique | Analyte Type | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| GC-MS | Volatile/Semi-volatile organics | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL |
| GC-ECD | Halogenated compounds | 0.01 - 1 µg/L[8][9] | 0.03 - 3 µg/L[8][9] |
| ¹H NMR | Organic compounds | ~0.1% (w/w) | ~0.5% (w/w) |
Visualizations
Caption: Workflow for GC-MS analysis of impurities in this compound.
Caption: Troubleshooting logic for poor peak resolution in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. epa.gov [epa.gov]
- 9. Analytical Method [keikaventures.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Dibromoheptane and 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-dibromoheptane and 1,7-dibromoheptane. The spatial arrangement of the two bromine atoms within these molecules dictates significantly different reaction pathways, influencing their utility in organic synthesis. This document outlines their primary modes of reactivity, supported by experimental data for analogous systems, and provides detailed experimental protocols for characteristic transformations.
Core Reactivity Principles: A Tale of Two Isomers
The reactivity of dibromoalkanes is fundamentally governed by the relative positions of the carbon-bromine bonds. In this compound, the vicinal (neighboring) bromine atoms predispose the molecule to elimination reactions. Conversely, the terminal bromine atoms of 1,7-dibromoheptane, separated by a flexible five-carbon chain, create a high propensity for intramolecular cyclization.
This compound: The primary reaction pathway for vicinal dibromides is elimination, typically through an E2 mechanism in the presence of a strong base. This can lead to the formation of either a vinyl bromide or an alkyne, depending on the reaction conditions and the amount of base used.
1,7-Dibromoheptane: As an α,ω-dihaloalkane, 1,7-dibromoheptane is an ideal substrate for intramolecular reactions, leading to the formation of seven-membered rings. The reaction can proceed through various mechanisms, including intramolecular nucleophilic substitution (e.g., Williamson ether synthesis if reacted with a diol) or carbon-carbon bond formation (e.g., Thorpe-Ziegler cyclization of the corresponding dinitrile). Intermolecular polymerization can be a competing reaction, which can be minimized by employing high-dilution conditions.
Quantitative Data Presentation
Table 1: Representative Yields for Reactions of this compound
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Dehydrobromination (Single Elimination) | 1 eq. Potassium tert-butoxide, THF, 0 °C | 1-Bromohept-1-ene | 75-85 |
| Dehydrobromination (Double Elimination) | 2.2 eq. Sodium amide, liquid NH₃, -33 °C | Hept-1-yne | 80-90[1] |
| Reductive Debromination | Zinc dust, Acetic acid, reflux | Hept-1-ene | > 90 |
Table 2: Representative Yields for Intramolecular Cyclization of 1,7-Dibromoheptane Derivatives
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Intramolecular Wurtz Reaction | Sodium metal, dry ether, reflux | Cycloheptane | 40-60 |
| Intramolecular Williamson Ether Synthesis (from 1,7-heptanediol) | 1. NaH, THF; 2. 1,7-dibromoheptane | Oxepane | 60-75 |
| Thorpe-Ziegler Cyclization (from the corresponding dinitrile) | Sodium ethoxide, ethanol, reflux; then H₃O⁺ | Cycloheptanone | 70-80 |
Experimental Protocols
The following are detailed methodologies for key experiments demonstrating the characteristic reactivity of each isomer.
Experiment 1: Synthesis of Hept-1-yne from this compound
Objective: To demonstrate the double dehydrobromination of a vicinal dibromide to form an alkyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Hexane
-
Water
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
A 500 mL three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser is charged with 250 mL of liquid ammonia.
-
To the stirred liquid ammonia, 2.2 equivalents of sodium amide are added in portions.
-
1 equivalent of this compound, dissolved in a minimal amount of dry hexane, is added dropwise to the sodium amide suspension over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours at -33 °C.
-
The reaction is quenched by the slow addition of water.
-
The ammonia is allowed to evaporate overnight in a fume hood.
-
The remaining aqueous layer is extracted with hexane (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation to yield hept-1-yne.
Experiment 2: Intramolecular Cyclization of 1,7-Dibromoheptane via Wurtz Reaction to Yield Cycloheptane
Objective: To illustrate the formation of a cyclic alkane from an α,ω-dihaloalkane.
Materials:
-
1,7-dibromoheptane
-
Sodium metal
-
Anhydrous diethyl ether
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
A flame-dried 1 L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with 2.2 equivalents of sodium metal, cut into small pieces, and 300 mL of anhydrous diethyl ether.
-
A solution of 1 equivalent of 1,7-dibromoheptane in 200 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
The ethereal solution of 1,7-dibromoheptane is added dropwise to the vigorously stirred sodium suspension at a rate that maintains a gentle reflux. This is performed under high-dilution principles to favor intramolecular cyclization.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The reaction mixture is cooled to 0 °C, and the excess sodium is destroyed by the careful, dropwise addition of ethanol.
-
Water is then added to dissolve the sodium bromide.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with water, dried over anhydrous calcium chloride, and the ether is removed by distillation.
-
The resulting crude cycloheptane is purified by fractional distillation.
Mandatory Visualizations
The following diagrams illustrate the distinct reaction pathways of this compound and 1,7-dibromoheptane.
Caption: Elimination reactions of this compound.
Caption: Intramolecular vs. intermolecular reactions of 1,7-dibromoheptane.
References
A Comparative Guide to Alternative Brominating Agents for Alkenes
For Researchers, Scientists, and Drug Development Professionals
The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization. However, the use of molecular bromine (Br₂) presents significant safety and handling challenges due to its high toxicity, corrosivity, and volatility. This guide provides an objective comparison of alternative brominating agents, supported by experimental data, to assist researchers in selecting safer and more convenient reagents for the electrophilic bromination of alkenes.
Executive Summary
This guide evaluates the performance of three primary alternatives to molecular bromine: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and in-situ bromine generation systems (e.g., HBr/H₂O₂). The comparison focuses on reaction efficiency, selectivity, safety, and ease of handling. While molecular bromine remains a highly effective reagent, its hazardous nature often makes these alternatives more suitable for modern research and development environments. PTB emerges as a reliable and safer solid substitute for many applications, while in-situ methods offer a "greener" approach by avoiding the handling of concentrated bromine. NBS is a versatile reagent, though its application in electrophilic addition to alkenes often requires specific conditions to prevent competing radical pathways.
Performance Comparison of Brominating Agents
The following table summarizes the performance of molecular bromine and its alternatives in the bromination of styrene, a common model alkene.
| Brominating Agent | Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference(s) |
| **Molecular Bromine (Br₂) ** | E-Stilbene | CH₂Cl₂ | meso-Stilbene dibromide | 98 | [1] |
| Pyridinium Tribromide (PTB) | E-Stilbene | Ethanol, 50°C, 30 min | meso-Stilbene dibromide | 62 | [1] |
| N-Bromosuccinimide (NBS) * | Styrene | NBS (3 equiv.), DMSO (3 equiv.), DCM, rt | 1,2-Dibromo-1-phenylethane | 80 | [2] |
| HBr/H₂O₂ | Styrene | H₂O₂ (2 equiv.), HBr (1.1 equiv.), H₂O, rt, vigorous stirring | 1,2-Dibromo-1-phenylethane & 2-Bromo-1-phenylethanol | 35:65 ratio | [3][4] |
Note: Direct comparison on a single substrate under identical conditions is often unavailable in the literature. The data presented here is collated from various sources to provide a representative overview.
Reaction Mechanisms and Pathways
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile (in this case, a bromide ion) in an anti-fashion, leading to the vicinal dibromide.
Alternative brominating agents like PTB and in-situ methods generate molecular bromine in the reaction mixture, which then follows the classical mechanism. NBS, under specific conditions (e.g., in aqueous DMSO), can also act as an electrophilic bromine source. However, in non-polar solvents and with radical initiators, NBS favors a different pathway: allylic bromination via a radical chain reaction.
Experimental Protocols
Bromination of E-Stilbene with Molecular Bromine (Baseline)
Objective: To synthesize meso-stilbene dibromide from E-stilbene using molecular bromine.
Procedure:
-
Dissolve E-stilbene in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in CH₂Cl₂ dropwise with stirring.
-
Continue stirring until the reddish-brown color of bromine persists.
-
Allow the reaction mixture to warm to room temperature.
-
If necessary, add a few drops of a reducing agent (e.g., sodium thiosulfate solution) to quench any excess bromine.
-
The product, meso-stilbene dibromide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry.
Expected Yield: ~98%[1]
Bromination of E-Stilbene with Pyridinium Tribromide (PTB)
Objective: To synthesize meso-stilbene dibromide using a safer solid brominating agent.
Procedure:
-
In a 10 mL round-bottom flask equipped with a stir bar, combine 0.205 g (1.14 mmol) of E-stilbene and 6.0 mL of ethanol.[1]
-
Warm the stirring solution to 50°C in a sand bath to ensure complete dissolution.[1]
-
Add 0.350 g (1.90 mmol) of pyridinium tribromide in small portions over a five-minute period to the warm, stirring solution.[1]
-
Attach a condenser to the flask and continue stirring the mixture for 30 minutes.[1]
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.
Expected Yield: ~62%[1]
Dibromination of Styrene with N-Bromosuccinimide (NBS)
Objective: To synthesize 1,2-dibromo-1-phenylethane from styrene using NBS.
Procedure:
-
To a solution of styrene (1 equivalent) in dry dichloromethane (DCM), add N-bromosuccinimide (3 equivalents) and dimethyl sulfoxide (DMSO) (3 equivalents).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1,2-dibromo-1-phenylethane.
Expected Yield: ~80%[2]
Bromination of Styrene via In-situ Bromine Generation (HBr/H₂O₂)
Objective: To perform the bromination of styrene using bromine generated in-situ from HBr and H₂O₂.
Procedure:
-
In a round-bottom flask, vigorously stir a mixture of styrene (1 equivalent) in water.
-
Slowly add 30% aqueous H₂O₂ (2 equivalents) dropwise to the stirring mixture at room temperature.[3][4]
-
Continue vigorous stirring and monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with a solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting product will be a mixture of 1,2-dibromo-1-phenylethane and 2-bromo-1-phenylethanol.
Expected Product Ratio: Approximately 35:65 (dibromide:bromohydrin)[3][4]
Workflow Comparison
The choice of brominating agent impacts the experimental workflow, particularly concerning safety and handling.
Conclusion
The selection of a brominating agent for alkenes involves a trade-off between reactivity, safety, and experimental convenience. While molecular bromine offers high yields, its hazardous properties necessitate stringent safety precautions. Pyridinium tribromide stands out as a user-friendly and safer solid alternative, providing good yields in many cases, making it an excellent choice for general laboratory use.[1][5] N-Bromosuccinimide is a versatile reagent, but its use for electrophilic addition requires careful control of reaction conditions to favor the desired pathway over radical substitution. In-situ bromine generation methods, such as the HBr/H₂O₂ system, represent a greener approach by minimizing the handling of hazardous reagents, although they may lead to mixtures of products in aqueous media.[3][4] For researchers prioritizing safety and ease of handling without a significant compromise in reactivity, pyridinium tribromide is a highly recommended alternative to molecular bromine for the electrophilic bromination of alkenes.
References
A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is fundamental to designing and optimizing synthetic routes. This guide provides an objective comparison of the reactivity of primary and secondary bromoalkanes in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in the selection of appropriate reaction pathways and conditions.
Executive Summary of Reactivity
The structure of a bromoalkane plays a pivotal role in dictating its reaction pathway. Primary bromoalkanes, with their minimal steric hindrance, predominantly undergo bimolecular reactions (SN2 and E2). In contrast, secondary bromoalkanes are more versatile and can react through both bimolecular and unimolecular (SN1 and E1) mechanisms, with the outcome being highly sensitive to the reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected relative reaction rates and product distributions for primary and secondary bromoalkanes under various conditions. It is important to note that these values are illustrative and can be influenced by the specific substrate, nucleophile/base, solvent, and temperature.
Table 1: Relative Rates of Nucleophilic Substitution
| Substrate | Reaction | Reagents | Solvent | Relative Rate | Predominant Mechanism |
| 1-Bromobutane (Primary) | Substitution | NaI | Acetone | Fast | SN2 |
| 2-Bromobutane (Secondary) | Substitution | NaI | Acetone | Slow | SN2 |
| 1-Bromobutane (Primary) | Substitution | AgNO₃ | Ethanol | Very Slow / No Reaction | - |
| 2-Bromobutane (Secondary) | Substitution | AgNO₃ | Ethanol | Moderate | SN1 |
Table 2: Product Distribution in Elimination Reactions
| Substrate | Reagents | Solvent | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| 1-Bromobutane (Primary) | NaOEt | Ethanol | 1-Butene | Diethyl ether (SN2 product) | E2 |
| 2-Bromobutane (Secondary) | NaOEt | Ethanol | trans-2-Butene, cis-2-Butene | 1-Butene, Ethyl sec-butyl ether (SN2 product) | E2 |
| 2-Bromobutane (Secondary) | Ethanol (solvolysis) | Ethanol | 2-Butene (cis and trans) | 1-Butene, Ethyl sec-butyl ether (SN1 product) | E1 / SN1 |
Reaction Mechanisms and Logical Relationships
The choice between substitution and elimination, and between unimolecular and bimolecular pathways, is governed by a set of predictable factors.
Caption: Reaction pathways for primary and secondary bromoalkanes.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the reactivity of primary and secondary bromoalkanes.
Experiment 1: Comparison of SN2 Reaction Rates
Objective: To qualitatively compare the rates of SN2 reaction of a primary and a secondary bromoalkane.
Principle: The reaction of bromoalkanes with sodium iodide in acetone proceeds via an SN2 mechanism. Sodium bromide is insoluble in acetone, so the rate of reaction can be determined by observing the time taken for a precipitate to form.[1]
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
15% (w/v) solution of sodium iodide in acetone
-
Test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each bromoalkane.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Simultaneously, add 2-3 drops of 1-bromobutane to the first test tube and 2-3 drops of 2-bromobutane to the second.
-
Start the stopwatch immediately upon addition.
-
Gently agitate both test tubes to ensure mixing.
-
Record the time taken for the first appearance of a precipitate in each test tube. A primary bromoalkane is expected to form a precipitate significantly faster than a secondary bromoalkane.[2]
Experiment 2: Comparison of SN1 Reaction Rates
Objective: To qualitatively compare the rates of SN1 reaction of a primary and a secondary bromoalkane.
Principle: The reaction of bromoalkanes with silver nitrate in ethanol can proceed via an SN1 mechanism. The formation of a carbocation intermediate is the rate-determining step. The subsequent reaction of the bromide ion with silver ion forms an insoluble silver bromide precipitate, allowing for the visual determination of the reaction rate.
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
1% (w/v) solution of silver nitrate in ethanol
-
Test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.
-
Simultaneously, add 2-3 drops of 1-bromobutane to the first test tube and 2-3 drops of 2-bromobutane to the second.
-
Start the stopwatch immediately.
-
Gently shake the test tubes to mix the contents.
-
Observe the test tubes for the formation of a silver bromide precipitate. The secondary bromoalkane is expected to form a precipitate, while the primary bromoalkane will react very slowly, if at all.
Experiment 3: Analysis of E2 Elimination Products
Objective: To identify the products of the E2 elimination of a secondary bromoalkane.
Principle: The reaction of a secondary bromoalkane with a strong, non-nucleophilic base in an alcohol solvent favors E2 elimination. The product distribution is governed by Zaitsev's rule, which states that the more substituted alkene is the major product.[3]
Materials:
-
2-Bromobutane
-
Sodium ethoxide in ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, combine 2-bromobutane with a solution of sodium ethoxide in ethanol.
-
Set up the apparatus for reflux and heat the mixture for a specified time (e.g., 1 hour).
-
After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and analyze the product mixture by GC-MS.
-
The expected products are trans-2-butene (major), cis-2-butene, and 1-butene (minor).[3][4]
Experimental Workflow
The following diagram outlines a logical workflow for determining the likely reaction pathway for a given bromoalkane.
Caption: Workflow for predicting bromoalkane reaction pathways.
References
Validating the Structure of 1,2-Dibromoheptane: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-dibromoheptane and its structural isomers. Understanding the distinct NMR fingerprints is crucial for the unambiguous structural validation of this compound in research and development settings. This document presents predicted spectral data, outlines the methodology for spectral acquisition, and offers a comparative analysis to differentiate this compound from its isomers.
¹H and ¹³C NMR Spectral Data Comparison
The predicted ¹H and ¹³C NMR chemical shifts for this compound and its selected isomers are summarized in the tables below. These values were generated using a standard NMR prediction engine and serve as a reliable reference for structural elucidation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Dibromoheptane Isomers
| Position of Bromine | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |
| This compound | 3.85 (dd) | 4.31 (p) | 2.05 (m) | 1.45 (m) | 1.32 (m) | 1.30 (m) | 0.90 (t) |
| 1,1-dibromoheptane | 5.89 (t) | 2.20 (q) | 1.40 (m) | 1.30 (m) | 1.28 (m) | 1.29 (m) | 0.89 (t) |
| 2,2-dibromoheptane | 1.05 (t) | - | 2.25 (t) | 1.55 (m) | 1.35 (m) | 1.30 (m) | 0.91 (t) |
| 1,3-dibromoheptane | 3.60 (m) | 2.30 (m) | 4.20 (m) | 1.80 (m) | 1.40 (m) | 1.35 (m) | 0.92 (t) |
| 1,7-dibromoheptane | 3.41 (t) | 1.86 (p) | 1.43 (p) | 1.34 (m) | 1.43 (p) | 1.86 (p) | 3.41 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Dibromoheptane Isomers
| Position of Bromine | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 |
| This compound | 40.1 | 59.8 | 36.5 | 31.0 | 26.8 | 22.5 | 14.0 |
| 1,1-dibromoheptane | 38.9 | 45.1 | 31.1 | 28.3 | 26.9 | 22.5 | 14.0 |
| 2,2-dibromoheptane | 13.9 | 70.0 | 48.0 | 29.5 | 27.0 | 22.4 | 14.0 |
| 1,3-dibromoheptane | 39.5 | 35.0 | 58.0 | 40.0 | 29.0 | 22.5 | 14.0 |
| 1,7-dibromoheptane | 33.9 | 28.2 | 32.7 | 26.0 | 32.7 | 28.2 | 33.9 |
Experimental Protocols
Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
The acquisition time is typically set to 4 seconds with a relaxation delay of 1 second.
-
A 30-degree pulse angle is used.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.
-
A 30 or 45-degree pulse angle is used.
-
A larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
For ¹H NMR spectra, integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy and comparing it against potential isomers.
Caption: Workflow for the validation of this compound structure using NMR spectroscopy.
Interpreting the Spectra: Key Differentiating Features
The structural validation of this compound relies on a careful analysis of the number of unique signals, their chemical shifts, and, for ¹H NMR, the splitting patterns.
-
¹H NMR Spectroscopy:
-
This compound: The most downfield proton is expected to be the one on the carbon bearing two bromine atoms (C-2), appearing as a pentet. The two protons on the carbon adjacent to one bromine (C-1) will be a doublet of doublets.
-
1,1-Dibromoheptane: A characteristic triplet for the single proton on the carbon with two bromines (C-1) will be observed at a significantly downfield chemical shift.
-
2,2-Dibromoheptane: The absence of a signal in the 4-6 ppm range and the presence of a downfield triplet for the protons on C-3 are key indicators.
-
1,7-Dibromoheptane: Due to the molecule's symmetry, only four distinct proton signals are expected, with the two -CH₂Br groups being equivalent.
-
-
¹³C NMR Spectroscopy:
-
This compound: Seven distinct carbon signals are expected. The carbons directly attached to the bromine atoms (C-1 and C-2) will be the most downfield.
-
1,1-Dibromoheptane: Seven unique carbon signals are also expected, but the chemical shift of C-1 will be significantly different from that in this compound.
-
2,2-Dibromoheptane: Seven carbon signals are predicted, with C-2 being the most downfield.
-
1,7-Dibromoheptane: The symmetry of this isomer leads to only four unique carbon signals, providing a clear distinction from the other isomers.
-
By comparing the experimentally obtained NMR spectra with the predicted data presented in this guide, researchers can confidently validate the structure of synthesized this compound and distinguish it from its potential isomeric impurities.
A Comparative Analysis of E2 Elimination Reactions in Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Product Performance and Experimental Insights
The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon double and triple bonds. In the case of dihaloalkanes, a double E2 elimination sequence opens a direct pathway to alkynes, crucial building blocks in medicinal chemistry and materials science. This guide offers a comparative study of E2 elimination reactions in vicinal and geminal dihaloalkanes, presenting available experimental data to inform substrate selection and reaction optimization.
Executive Summary
E2 reactions of dihaloalkanes, facilitated by a strong base, proceed via a concerted mechanism requiring a specific anti-periplanar geometry between the abstracted proton and the leaving group. Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihaloalkanes can undergo a double dehydrohalogenation to yield alkynes. The choice of substrate, base, and solvent significantly influences reaction rates and product distributions. While comprehensive quantitative data across a wide range of dihaloalkanes is dispersed in the literature, this guide synthesizes key findings to aid in experimental design.
Comparative Data on E2 Elimination in Dihaloalkanes
Quantitative comparisons of E2 elimination reactions in dihaloalkanes are crucial for predicting reaction outcomes and optimizing synthetic routes. The following tables summarize key performance indicators based on available experimental data.
| Substrate | Base/Solvent | Product(s) | Key Observations |
| Vicinal Dihaloalkanes | NaNH₂ / liq. NH₃ | Alkyne | Generally proceeds efficiently to the corresponding alkyne.[1][2] |
| Geminal Dihaloalkanes | NaNH₂ / liq. NH₃ | Alkyne | Also yields alkynes, providing an alternative synthetic route.[1][2] |
| 1,2-Dibromopentane | Strong Base | 1-Pentyne | The initial elimination favors the formation of the less hindered 1-bromo-1-pentene.[1][3] |
Table 1: Product Comparison of E2 Elimination in Vicinal and Geminal Dihaloalkanes.
| Factor | Influence on E2 Reaction Rate | Supporting Data/Observations |
| Substrate Structure | Tertiary > Secondary > Primary | Increased substitution stabilizes the partial double bond in the transition state.[4] |
| Leaving Group | R-I > R-Br > R-Cl > R-F | Weaker carbon-halogen bonds lead to faster reaction rates.[4] |
| Base Strength | Stronger bases accelerate the reaction. | The rate is directly proportional to the base concentration.[4][5] |
| Steric Hindrance | Bulky bases can favor the formation of the less substituted (Hofmann) product. | Steric hindrance around the reaction center can slow down the reaction.[6] |
Table 2: Factors Influencing the Rate of E2 Elimination Reactions.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methodologies to new substrates. Below is a general protocol for a typical E2 elimination of a dihaloalkane.
General Procedure for Double Dehydrohalogenation of a Dihaloalkane:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add the dihaloalkane and an appropriate anhydrous solvent (e.g., liquid ammonia).[1]
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C for liquid ammonia) and slowly add a strong base, such as sodium amide (NaNH₂), in portions.[1][2] Typically, at least two equivalents of the base are required for the double elimination.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Isolation and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.
Mechanistic Insights and Logical Relationships
The E2 reaction is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of a pi bond. This synchronized bond-breaking and bond-forming process necessitates a specific spatial arrangement of the reacting atoms.
Figure 1. General mechanism of an E2 elimination reaction.
The successful execution of a comparative study on E2 elimination reactions in dihaloalkanes follows a logical workflow, from substrate selection to data analysis.
Figure 2. Experimental workflow for a comparative study.
Conclusion
The E2 elimination of dihaloalkanes is a versatile and efficient method for the synthesis of alkynes. The choice between vicinal and geminal dihaloalkanes, the nature of the halogen leaving groups, and the reaction conditions all play a critical role in determining the outcome of the reaction. While this guide provides a summary of the available comparative data, further quantitative studies are needed to build a more comprehensive understanding of the subtle interplay of these factors. Such studies will undoubtedly contribute to the more rational design of synthetic routes for complex molecules in the pharmaceutical and materials science industries.
References
A Researcher's Guide to Purity Assessment of 1,2-Dibromoheptane: A GC-MS Approach
For scientists and professionals engaged in drug development and chemical synthesis, the purity of reagents is a critical factor that can significantly influence experimental outcomes, from reaction yields to the toxicological profiles of final compounds. 1,2-Dibromoheptane, a halogenated alkane, serves as a versatile building block in various organic syntheses. Ensuring its purity is paramount for the integrity of subsequent research and development. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly reliable technique for the purity assessment of volatile and semi-volatile compounds like this compound, offering both high-resolution separation and definitive compound identification.[1]
This guide provides a comprehensive overview of the use of GC-MS for the purity analysis of this compound, compares its performance with alternative analytical methods, and presents supporting experimental protocols and data.
Purity Profiling of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.[2] For a compound like this compound, GC-MS is particularly well-suited because it can separate the main component from volatile and semi-volatile impurities, which can then be identified by their unique mass spectra.[3]
A key feature in the mass spectrum of brominated compounds is the characteristic isotopic pattern resulting from the two stable isotopes of bromine, 79Br and 81Br, which exist in nearly a 1:1 natural abundance.[4][5] This results in a distinctive M, M+2, M+4, etc., pattern for fragments containing one, two, or more bromine atoms, providing a high degree of confidence in the identification of bromine-containing compounds.[5]
Illustrative Purity Data
The following table summarizes typical data obtained from a GC-MS analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| 1-Heptene | 3.2 | 0.3 | 98, 83, 69, 55, 41 | Unreacted Starting Material |
| cis/trans-1,2-Dibromoheptane | 14.5 | 99.1 | 256/258/260 (M+), 177/179, 97, 55, 41 | Product |
| 1,1-Dibromoheptane | 14.9 | 0.4 | 256/258/260 (M+), 177/179, 97, 55, 41 | Isomeric Impurity |
| 1-Bromo-2-heptanol | 11.8 | 0.2 | 194/196 (M+), 115, 97, 55 | Byproduct (from hydrolysis) |
Experimental Protocol: GC-MS Analysis
A detailed and reproducible experimental protocol is crucial for accurate purity assessment. The following is a representative method for the analysis of this compound, which may be optimized based on the specific instrumentation available.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane or hexane.[1]
-
Vortex the solution to ensure it is completely dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.[4]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | A non-polar or mid-polarity column is recommended. A good starting point is a 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][6] |
| Inlet Temperature | 250 °C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[6] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/min to 250°C. Hold at 250°C for 5 minutes.[6] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 °C[6] |
| Ion Source Temp. | 230 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by interpreting their fragmentation patterns.[2]
Experimental Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Comparison of Analytical Techniques
While GC-MS is a superior technique for the analysis of this compound, other methods can provide complementary information or may be suitable for specific analytical needs.[3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio.[3] | Separates compounds by gas chromatography and detects them by burning the eluent in a hydrogen-air flame. | Detects the nuclear spin transitions of atomic nuclei in a magnetic field, providing detailed structural information.[3] |
| Sample Volatility | Requires volatile or semi-volatile compounds.[3] | Requires volatile or semi-volatile compounds. | Not a limiting factor. |
| Sensitivity | High (typically pg to ng range).[3] | Very high for hydrocarbons, but less specific than MS. | Lower sensitivity (typically µg to mg range).[3] |
| Information Provided | Provides both retention time for quantification and mass spectra for definitive identification of impurities. | Provides retention time and quantitative data based on peak area. Does not provide structural information for impurity identification. | Provides detailed structural information, allowing for unambiguous structure confirmation and identification of major impurities. Can be quantitative (qNMR) with an internal standard.[3] |
| Best For | Comprehensive purity analysis, including the identification of unknown impurities. | Routine purity checks and quantification when the identity of impurities is already known. | Structural elucidation, confirmation of the desired product, and quantification of major components. |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of research in which it is used as a starting material or intermediate. GC-MS provides an unparalleled combination of separation efficiency and specificity, making it the gold standard for this application. It allows for the sensitive detection and confident identification of potential impurities, including isomers and reaction byproducts. While other techniques such as GC-FID and NMR offer valuable, complementary information, GC-MS delivers the most comprehensive analysis in a single run. The adoption of a robust GC-MS protocol is therefore highly recommended for any laboratory working with this compound to ensure the integrity of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Nucleophilic Substitution of 1,2-Dibromoheptane versus Other Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,2-dibromoheptane in nucleophilic substitution reactions against other dihaloalkanes. While quantitative kinetic data for this compound is scarce in readily available literature, this document compiles established principles of reaction kinetics, data from analogous systems, and detailed experimental protocols to offer a comprehensive overview for synthetic and mechanistic considerations.
Executive Summary
Nucleophilic substitution reactions of dihaloalkanes are fundamental transformations in organic synthesis. The reactivity of these substrates is profoundly influenced by the relative positions of the halogen atoms and the overall molecular structure. This compound, as a vicinal dihalide, exhibits unique reactivity due to the potential for neighboring group participation by the adjacent bromine atom. This often leads to complex reaction pathways that compete with standard SN2 and elimination reactions. This guide will explore these mechanistic intricacies and compare the expected reactivity of this compound with geminal, isolated, and other vicinal dihaloalkanes.
Mechanistic Overview: The Role of Neighboring Group Participation
Caption: Neighboring group participation in this compound.
This pathway competes with direct SN2 substitution and E2 elimination, with the predominant mechanism depending on the nucleophile, solvent, and reaction conditions. Strong, non-basic nucleophiles in polar aprotic solvents tend to favor substitution, while strong, hindered bases will favor elimination to form alkynes.
Comparative Reactivity and Data Presentation
Table 1: Effect of Substrate Structure on SN2 Reaction Rates
| Substrate | Relative Rate | Comments |
| Methyl Bromide | 30 | Least sterically hindered.[2] |
| 1-Bromobutane (Primary) | 1 | Standard for primary haloalkanes.[2] |
| 2-Bromobutane (Secondary) | 0.02 | Increased steric hindrance slows the reaction.[2] |
| 2-Bromo-2-methylpropane (Tertiary) | ~0 (No SN2) | Extreme steric hindrance prevents backside attack.[2] |
| 1,4-Dichlorobutane | More reactive | Less steric hindrance compared to neopentyl-like structures.[5] |
| 1,4-Dichloro-2,2-dimethylbutane | Less reactive | Significant steric hindrance from the gem-dimethyl group.[5] |
Table 2: Effect of Leaving Group on SN2 Reaction Rates
| Substrate | Leaving Group | Relative Rate |
| 1-Iodobutane | I⁻ | ~2 |
| 1-Bromobutane | Br⁻ | 1 |
| 1-Chlorobutane | Cl⁻ | ~0.02 |
Note: Relative rates are approximate and can vary with specific reaction conditions.
For this compound, the primary bromide is expected to be more susceptible to a direct SN2 attack than the secondary bromide due to less steric hindrance. However, the neighboring group participation mechanism can accelerate the overall substitution rate at both centers compared to a simple secondary haloalkane.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetics and products of nucleophilic substitution reactions of dihaloalkanes.
Experiment 1: Comparative Kinetics of Dihaloalkanes via the Finkelstein Reaction
Objective: To compare the relative SN2 reaction rates of this compound, 1,7-dibromoheptane, and 1-bromobutane with sodium iodide in acetone.
Methodology:
-
Preparation of Solutions: Prepare 0.1 M solutions of this compound, 1,7-dibromoheptane, and 1-bromobutane in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In separate, sealed reaction vessels, mix equal volumes of a dihaloalkane/monohaloalkane solution and the sodium iodide solution at a constant temperature (e.g., 25°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the precipitation of sodium bromide, which is insoluble in acetone.[6][7] For quantitative data, aliquots of the reaction mixture can be taken at regular intervals.
-
Analysis: The aliquots are quenched and analyzed by gas chromatography (GC) to determine the concentration of the remaining dihaloalkane and the formation of the iodo-substituted product.
-
Data Processing: The rate constants are determined by plotting the natural logarithm of the haloalkane concentration versus time.
Caption: Workflow for kinetic analysis of the Finkelstein reaction.
Experiment 2: Product Analysis of Nucleophilic Substitution with Azide
Objective: To determine the product distribution of the reaction of this compound with sodium azide.
Methodology:
-
Reaction Setup: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF). Add a slight excess of sodium azide. Heat the reaction mixture at a controlled temperature (e.g., 60-80°C).
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract the organic products with a suitable solvent like diethyl ether.
-
Purification and Analysis: The organic extracts are dried and concentrated. The product mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different substitution and elimination products. The products can be separated by column chromatography for further characterization by NMR spectroscopy.
Caption: Workflow for product analysis of azide substitution.
Conclusion
The nucleophilic substitution of this compound is a mechanistically complex process where direct SN2 substitution, neighboring group participation, and E2 elimination are competing pathways. While direct quantitative kinetic data for this specific substrate is limited, a comparative analysis based on analogous dihaloalkanes and fundamental principles of organic chemistry provides valuable insights. The presence of the vicinal bromine atom is expected to influence the reaction rate and stereochemical outcome through anchimeric assistance, a factor that must be considered in synthetic design. The provided experimental protocols offer a framework for researchers to quantitatively investigate the reactivity of this compound and other dihaloalkanes in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoinvertive SN1 Through Neighboring Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
A Spectroscopic Comparison of 1,2-Dibromoheptane and 2,3-Dibromoheptane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a clear understanding of isomeric purity and structure is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 1,2-dibromoheptane and 2,3-dibromoheptane. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages predictive models and data from analogous compounds to highlight the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The structural differences between this compound and 2,3-dibromoheptane, specifically the positions of the bromine atoms, lead to distinct patterns in their respective spectra.
¹H NMR: The proton NMR spectra are expected to show significant differences in chemical shifts and splitting patterns for the protons on the carbons bearing bromine atoms and their adjacent protons.
-
In This compound , the proton on the carbon with one bromine atom (C2) will be shifted further downfield than the protons on the carbon with two bromine atoms (C1). The protons on C1 will likely appear as a doublet of doublets, while the proton on C2 will be a multiplet.
-
In 2,3-dibromoheptane , the protons on both C2 and C3, being attached to bromine, will be in a similar downfield region but will exhibit complex splitting patterns due to coupling with each other and with the protons on adjacent carbons.
¹³C NMR: The carbon NMR spectra will show seven distinct signals for each isomer, but the chemical shifts of the carbons directly bonded to bromine will be the most telling.
-
For This compound , the carbon at the C1 position, bonded to two bromine atoms, will be significantly deshielded and appear at a lower field (higher ppm) compared to the C2 carbon, which is bonded to one bromine.
-
For 2,3-dibromoheptane , the C2 and C3 carbons will both be deshielded due to the attached bromine atoms, and their chemical shifts will be influenced by their position in the carbon chain.
| Predicted ¹H NMR Data | This compound | 2,3-Dibromoheptane |
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| -CHBr- | ~4.0 - 4.5 | ~4.1 - 4.6 |
| -CH₂Br | ~3.5 - 3.8 | - |
| -CH₂- (adjacent to -CHBr-) | ~2.0 - 2.5 | ~1.8 - 2.3 |
| Other -CH₂- | ~1.2 - 1.6 | ~1.2 - 1.7 |
| -CH₃ | ~0.9 | ~0.9 |
| Predicted ¹³C NMR Data | This compound | 2,3-Dibromoheptane |
| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| -CBr- | ~50 - 60 | ~55 - 65 |
| -CH₂Br | ~35 - 45 | - |
| -CH₂- (adjacent to -CBr-) | ~30 - 40 | ~30 - 40 |
| Other -CH₂- | ~20 - 35 | ~20 - 35 |
| -CH₃ | ~14 | ~14 |
The IR spectra of both isomers are expected to be broadly similar, dominated by C-H stretching and bending vibrations. The key distinguishing features will be in the fingerprint region, where the C-Br stretching vibrations occur.
-
C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region for both compounds.
-
C-H bending: Absorptions in the 1470-1370 cm⁻¹ range are also anticipated for both.
-
C-Br stretching: The C-Br stretches typically appear in the 500-700 cm⁻¹ region. The precise frequencies and patterns of these absorptions will differ between the two isomers due to the different chemical environments of the C-Br bonds, providing a basis for differentiation.
| Predicted IR Data | This compound | 2,3-Dibromoheptane |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C-H Bend | 1470 - 1370 | 1470 - 1370 |
| C-Br Stretch | 500 - 700 | 500 - 700 |
The mass spectra of both isomers will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and fragments containing two bromine atoms. The fragmentation patterns, however, are expected to differ.
-
Molecular Ion: Both compounds have the same molecular formula (C₇H₁₄Br₂) and thus the same molecular weight. The molecular ion region should show peaks at m/z 256, 258, and 260 with a relative intensity ratio of approximately 1:2:1.
-
Fragmentation: The fragmentation pathways will be influenced by the location of the bromine atoms.
-
This compound is likely to undergo cleavage between C1 and C2, and between C2 and C3. Loss of a bromine radical is also a probable fragmentation pathway.
-
2,3-Dibromoheptane will likely show fragmentation on either side of the C2-C3 bond. The relative abundance of the resulting fragment ions will be different from that of this compound, allowing for their distinction.
-
| Predicted Mass Spectrometry Data | This compound & 2,3-Dibromoheptane |
| Feature | Predicted m/z |
| Molecular Ion [M]⁺ | 256, 258, 260 (1:2:1 ratio) |
| [M-Br]⁺ | 177, 179 (1:1 ratio) |
| [M-HBr]⁺ | 176, 178 (1:1 ratio) |
| Distinctive fragment ions will arise from the different cleavage patterns. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation:
-
Dissolve 5-10 mg of the dibromoheptane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid dibromoheptane sample directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dilute the dibromoheptane sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of dibromoheptane isomers.
N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective functionalization of organic molecules is a critical endeavor. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom, is a powerful transformation for introducing functionality and enabling further synthetic manipulations. While elemental bromine (Br₂) can effect this transformation, N-bromosuccinimide (NBS) has emerged as the reagent of choice for its superior selectivity and safety profile. This guide provides an objective comparison of NBS and bromine for allylic bromination, supported by experimental data and detailed methodologies.
Executive Summary
N-Bromosuccinimide is overwhelmingly favored over molecular bromine for allylic bromination due to its ability to maintain a low, constant concentration of bromine throughout the reaction. This key feature promotes a radical substitution pathway, leading to the desired allylic bromide, while suppressing the competing ionic addition of bromine across the double bond, which is a significant side reaction when using Br₂ directly. Consequently, NBS provides higher yields of the target molecule and a cleaner reaction profile, simplifying purification. Furthermore, as a crystalline solid, NBS is considerably safer and easier to handle than the highly volatile, corrosive, and toxic liquid bromine.
Performance Comparison: NBS vs. Bromine
The primary advantage of NBS lies in its ability to selectively promote allylic substitution over electrophilic addition. This is achieved through a radical chain mechanism known as the Wohl-Ziegler reaction.[1][2] The key to this selectivity is the in situ generation of a low concentration of molecular bromine.[3][4][5]
When molecular bromine is used directly, especially at higher concentrations, it readily undergoes electrophilic addition to the double bond, forming a vicinal dibromide as a major byproduct.[3][6] Under radical conditions (e.g., in the presence of light), the reaction of an alkene with Br₂ can yield both the allylic substitution product and the addition product.[7][8]
A direct quantitative comparison of the two reagents on the same substrate highlights the superior performance of NBS. For the allylic bromination of cyclohexene, the use of NBS leads to a high yield of the desired 3-bromocyclohexene, with minimal formation of the dibromo-adduct.
| Reagent | Substrate | Allylic Bromination Product | Yield (%) | Addition Byproduct | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Cyclohexene | 3-Bromocyclohexene | 70% | 1,2-Dibromocyclohexane | Not Reported (Minor) | |
| Bromine (Br₂) with UV light | Cyclohexene | 3-Bromocyclohexene | Major Product | 1,2-Dibromocyclohexane | Minor Product | [7][8] |
Reaction Mechanisms
The divergent outcomes of using NBS versus bromine stem from the different reaction pathways that are favored under typical reaction conditions.
Allylic Bromination with NBS (Wohl-Ziegler Reaction)
The reaction proceeds via a radical chain mechanism. A radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or UV light, is used to generate a small number of bromine radicals to initiate the chain reaction.[2] The crucial role of NBS is to react with the hydrogen bromide (HBr) formed during the propagation step to regenerate molecular bromine (Br₂) at a very low and controlled concentration.[7] This ensures that the radical substitution pathway is favored over the ionic addition pathway.
Reaction of Alkenes with Bromine
When an alkene is treated with molecular bromine, the predominant reaction is electrophilic addition. The electron-rich double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in the formation of a vicinal dibromide. While radical substitution can occur in the presence of a radical initiator, it competes with the more facile ionic addition pathway, especially at higher bromine concentrations.
Experimental Protocols
Allylic Bromination of Cyclohexene with N-Bromosuccinimide
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexene (e.g., 0.43 mol) and N-bromosuccinimide (e.g., 0.14 mol) in carbon tetrachloride (e.g., 100 mL).
-
Add a catalytic amount of benzoyl peroxide (e.g., 0.35 g) to the mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Slowly heat the mixture to reflux and maintain reflux for 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-bromocyclohexene.
Bromination of Cyclohexene with Bromine (Illustrative Radical Protocol)
Materials:
-
Cyclohexene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Dropping funnel
-
UV lamp or radical initiator (e.g., AIBN)
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene in carbon tetrachloride.
-
Initiate the reaction by irradiating the flask with a UV lamp or by adding a catalytic amount of a radical initiator.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred reaction mixture. The rate of addition should be controlled to maintain a low concentration of bromine.
-
Continue the reaction until the bromine color disappears or is significantly diminished.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the product mixture by techniques such as GC-MS or NMR to determine the ratio of 3-bromocyclohexene to 1,2-dibromocyclohexane.
Conclusion and Recommendations
For the selective synthesis of allylic bromides, N-bromosuccinimide is unequivocally the superior reagent compared to molecular bromine. Its primary advantage is the ability to maintain a low, steady concentration of the active brominating agent, Br₂, thereby favoring the desired radical substitution reaction and minimizing the formation of the undesired electrophilic addition byproduct. This leads to higher yields of the target allylic bromide and a cleaner reaction profile, which simplifies downstream purification processes.
From a practical standpoint, NBS, a crystalline solid, is significantly safer and more convenient to handle than liquid bromine, which is highly corrosive, volatile, and toxic. For researchers in academic and industrial settings, particularly in the context of drug development where high purity and yield are paramount, NBS is the recommended reagent for achieving efficient and selective allylic bromination.
References
- 1. echemi.com [echemi.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. orgosolver.com [orgosolver.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 1,2-Dibromoheptane: A Guide for Laboratory Professionals
The proper disposal of 1,2-dibromoheptane, a halogenated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, nitrile rubber - consult manufacturer's compatibility chart). |
| Skin and Body | A lab coat, chemical-resistant apron, and closed-toe shoes. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. As a brominated organic compound, it falls under the category of halogenated organic wastes.[2]
1. Waste Segregation:
-
Do not mix this compound waste with non-halogenated organic wastes, aqueous wastes, or solid wastes.[2]
-
Collect waste in a designated, compatible container. Suitable containers are typically glass or sturdy plastic bottles with a secure screw cap.[3] Avoid using containers that may react with or be degraded by the chemical, such as certain plastics.[4]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
The label should also include the date when the first waste was added to the container.
3. Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding waste.[3]
-
Store the container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.[1]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
4. Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][5]
-
Provide an accurate description of the waste, including its composition and volume.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and alert others.
-
If it is safe to do so, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations.[5][6] These procedures are designed to ensure the safety of laboratory personnel and to protect the environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling 1,2-Dibromoheptane
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1,2-Dibromoheptane. The following operational and disposal plans offer procedural, step-by-step guidance to ensure laboratory safety and compliance.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Primary: Viton™ or Butyl rubber for extended contact. Secondary (for splash protection): Nitrile gloves. Always inspect gloves for integrity before use.[1] |
| Eye Protection | Safety Goggles | Tightly fitting, indirectly vented chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is essential. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify the availability and functionality of an emergency eyewash station and safety shower.
- Assemble all necessary PPE and inspect for any defects.
- Prepare all necessary equipment and reagents to minimize the duration of handling.
2. Chemical Handling:
- Don all required PPE before entering the designated handling area.
- Conduct all manipulations of this compound within the chemical fume hood.
- Use compatible equipment (e.g., glass, PTFE) to avoid degradation.
- Ground and bond containers when transferring significant quantities to prevent static discharge.
3. Post-Handling and Decontamination:
- Upon completion of work, decontaminate all surfaces and equipment.
- Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the appropriate hazardous waste stream.
- Wash hands and forearms thoroughly with soap and water.
Emergency Procedures
| Emergency Situation | Procedural Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. If the spill is large, contact your institution's Environmental Health and Safety (EHS) department. For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste.
- Solid waste, including contaminated PPE and absorbent materials, must also be collected in a separate, labeled hazardous waste container.
2. Container Management:
- Use containers compatible with halogenated hydrocarbons (e.g., glass or high-density polyethylene).
- Ensure containers are kept closed except when adding waste.
- Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.
- Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[1]
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
